Feniralstat
Description
Properties
CAS No. |
2166320-76-7 |
|---|---|
Molecular Formula |
C26H25F2N5O4 |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
N-[(3-fluoro-4-methoxy-2-pyridinyl)methyl]-1-[[4-[(5-fluoro-2-oxo-1-pyridinyl)methyl]phenyl]methyl]-3-(methoxymethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C26H25F2N5O4/c1-36-16-22-20(26(35)30-11-21-25(28)23(37-2)9-10-29-21)15-33(31-22)13-18-5-3-17(4-6-18)12-32-14-19(27)7-8-24(32)34/h3-10,14-15H,11-13,16H2,1-2H3,(H,30,35) |
InChI Key |
ZRUFVDPYHLTYPD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN(C=C1C(=O)NCC2=NC=CC(=C2F)OC)CC3=CC=C(C=C3)CN4C=C(C=CC4=O)F |
Origin of Product |
United States |
Foundational & Exploratory
Preclinical Insights into Aldose Reductase Inhibition for Diabetic Macular Edema: A Technical Overview
A Note on Terminology: The query for "Feniralstat" did not yield specific preclinical data. It is plausible that this is a typographical variation of "Fenofibrate" or a less common term for an aldose reductase inhibitor. This guide will therefore focus on the preclinical evidence for aldose reductase inhibitors, with a particular emphasis on Fenofibrate, in the context of diabetic macular edema (DME).
Diabetic macular edema (DME) is a primary cause of vision loss in individuals with diabetes and arises from the breakdown of the blood-retinal barrier, leading to fluid accumulation in the macula.[1][2] The pathogenesis of DME is complex, involving multiple biochemical pathways, with the polyol pathway being a key contributor.[2][3] Aldose reductase, the first and rate-limiting enzyme in this pathway, has been identified as a significant therapeutic target.[3][4][5] Preclinical research has explored the potential of aldose reductase inhibitors (ARIs) to mitigate the retinal microvascular changes that precipitate DME.
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative findings from preclinical investigations of aldose reductase inhibitors in models relevant to diabetic macular edema.
| Compound | Model System | Key Finding | Efficacy | Reference |
| Fidarestat | Diabetic Monkey Model (Ischemia/Reperfusion) | Inhibition of increased central macular fovea thickness | Statistically significant | [6] |
| Fidarestat | Diabetic Monkey Model (Ischemia/Reperfusion) | Suppression of vitreous VEGF protein | 44% reduction | [6] |
| Fidarestat | LPS-stimulated murine macrophages (in vitro) | Suppression of IL-6 and MCP-1 increase | Statistically significant | [6] |
| Fenofibrate | Streptozotocin-induced diabetic rats and Akita mice | Amelioration of retinal vascular leakage and leukostasis | Statistically significant | [7] |
| Fenofibrate | Human Retinal Endothelial Cells (in vitro) | Reduction in apoptosis | Statistically significant | [8] |
| Fenofibrate | Streptozotocin-induced diabetic mice | Reduction in retinal capillary acellularity and pericyte loss | Statistically significant | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are outlines of key experimental protocols employed in the study of aldose reductase inhibitors for DME.
1. In Vivo Diabetic Macular Edema Model (Diabetic Monkey with Ischemia/Reperfusion)
-
Objective: To induce and evaluate macular edema in a primate model that mimics clinical features of DME and to assess the efficacy of therapeutic interventions.
-
Animal Model: Monkeys with pre-existing diabetes.
-
Induction of Macular Edema: Retinal ischemia/reperfusion is induced by elevating intraocular pressure (IOP).
-
Treatment: Fidarestat (32 mg/kg) administered orally once a day for 3 weeks.
-
Outcome Measures:
-
Macular Thickness: Measured using optical coherence tomography (OCT).
-
Vitreous VEGF Protein Expression: Analyzed from vitreous humor samples.
-
-
Reference: [6]
2. In Vitro Model of Retinal Inflammation
-
Objective: To investigate the anti-inflammatory effects of aldose reductase inhibitors on retinal cells.
-
Cell Model: Lipopolysaccharide (LPS)-stimulated murine macrophages are used to model the inflammatory response.
-
Intervention: Treatment with Fidarestat.
-
Outcome Measures: Measurement of inflammatory cytokine expression, specifically IL-6 and monocyte chemoattractant protein-1 (MCP-1).
-
Reference: [6]
3. Streptozotocin-Induced Diabetic Rodent Model
-
Objective: To create a hyperglycemic animal model to study the early stages of diabetic retinopathy and the effects of interventions.
-
Animal Model: Rats or mice.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is administered to induce hyperglycemia.[1][7]
-
Treatment: Oral administration of Fenofibrate.
-
Outcome Measures:
-
Retinal Vascular Leakage: Assessed through techniques like fluorescein angiography.
-
Leukostasis: Quantification of leukocyte adhesion to the retinal vasculature.
-
Histopathological Analysis: Evaluation of retinal capillary acellularity and pericyte loss.[8]
-
-
Reference: [7]
Signaling Pathways and Experimental Workflows
Mechanism of Aldose Reductase in Diabetic Retinopathy
Under hyperglycemic conditions, increased glucose flux through the polyol pathway, catalyzed by aldose reductase, leads to the accumulation of sorbitol.[3] This process contributes to osmotic stress, the formation of advanced glycation end products (AGEs), and increased oxidative stress, all of which are implicated in the pathogenesis of diabetic retinopathy and macular edema.[3][9]
Caption: The role of the polyol pathway in the pathogenesis of DME.
Experimental Workflow for Preclinical Evaluation of Aldose Reductase Inhibitors
The preclinical assessment of aldose reductase inhibitors for DME typically follows a structured workflow, beginning with in vitro screening and culminating in in vivo efficacy studies in relevant animal models.
References
- 1. Diabetic Macular Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. louisvilleeyedocs.com [louisvilleeyedocs.com]
- 3. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring aldose reductase inhibitors as promising therapeutic targets for diabetes-linked disabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldose reductase / polyol inhibitors for diabetic retinopathy [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Diabetic Retinopathy: Animal Models, Therapies, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenofibrate and Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of Feniralstat (KVD-824): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feniralstat (KVD-824) is a potent and selective, orally bioavailable small molecule inhibitor of plasma kallikrein. Developed by KalVista Pharmaceuticals, it was primarily investigated as a prophylactic treatment for Hereditary Angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. While also explored for Diabetic Macular Edema (DME), the HAE program progressed further into clinical development. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, preclinical and clinical findings, and the ultimate discontinuation of its development due to safety concerns.
Introduction
Hereditary Angioedema is a debilitating and potentially life-threatening condition caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH). This leads to dysregulation of the kallikrein-kinin system, resulting in the overproduction of bradykinin, a potent vasodilator that increases vascular permeability and causes angioedema. Plasma kallikrein is a key enzyme in this pathway, making it a prime therapeutic target for the prevention of HAE attacks. This compound was designed as a prophylactic treatment to be taken orally, aiming to provide a more convenient alternative to injectable therapies.
Mechanism of Action
This compound is a pyrazole derivative that acts as a competitive inhibitor of plasma kallikrein.[1] By binding to the active site of plasma kallikrein, this compound prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, thereby addressing the root cause of swelling attacks in HAE patients.
Signaling Pathway
The diagram below illustrates the role of plasma kallikrein in the pathophysiology of HAE and the mechanism of action of this compound.
Caption: The Kallikrein-Kinin System and this compound's Mechanism of Action.
Preclinical Development
In Vitro Pharmacology
This compound demonstrated potent and selective inhibition of human plasma kallikrein. The key in vitro pharmacological data are summarized in the table below.
| Target | IC50 (nM) | Reference |
| Human Plasma Kallikrein (pKal) | 6.7 | [1] |
| Human KLK1 | >40,000 | [1] |
| Human FXIa | >40,000 | [1] |
| Human Factor XIIa | >40,000 | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
Experimental Protocols
Plasma Kallikrein Inhibition Assay (General Protocol)
A specific, detailed protocol for this compound is not publicly available. However, a general method for determining plasma kallikrein inhibition is as follows:
-
Reagents and Materials: Purified human plasma kallikrein, a fluorogenic or chromogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA), assay buffer, test compound (this compound), and a microplate reader.
-
Procedure: a. The test compound is serially diluted to a range of concentrations. b. Purified human plasma kallikrein is incubated with the various concentrations of the test compound for a predetermined period to allow for binding. c. The enzymatic reaction is initiated by the addition of the fluorogenic or chromogenic substrate. d. The rate of substrate cleavage is measured over time by monitoring the change in fluorescence or absorbance using a microplate reader. e. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.
Animal Models of Hereditary Angioedema (General Overview)
Specific animal models used for this compound's preclinical development have not been publicly disclosed. However, common models for HAE research include:
-
C1-INH Knockout Mice: These mice lack the gene for C1-INH and exhibit some features of HAE, such as increased vascular permeability.
-
Bradykinin-Mediated Paw Edema Models: In these models, edema is induced in the paw of an animal (e.g., by carrageenan injection), and the ability of a test compound to reduce the swelling is measured.
Clinical Development
The clinical development of this compound focused primarily on the prophylactic treatment of HAE.
Phase 1 Clinical Trials
This compound was evaluated in Phase 1 studies in healthy volunteers. These studies assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses.
| Study Identifier | Population | Dosing Regimen | Key Findings | Reference |
| NCT05178355 | 84 healthy males | Single doses up to 1280 mg; multiple doses up to 640 mg | Generally well-tolerated with no serious adverse events reported. | [2] |
| NCT05118958 | Healthy volunteers | Single and multiple doses of a modified-release formulation | Evaluated the pharmacokinetic profile of different formulations. | [3] |
Table 2: Overview of Phase 1 Clinical Trials for this compound
Phase 2 Clinical Trial (KOMPLETE)
The KOMPLETE trial was a Phase 2, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound for the long-term prophylactic treatment of HAE.
| Trial Design | |
| Identifier | NCT05055258 |
| Indication | Prophylactic treatment of Hereditary Angioedema (Type I or II) |
| Number of Patients | 33 enrolled (planned for 48) |
| Treatment Arms | - this compound 300 mg twice daily- this compound 600 mg twice daily- this compound 900 mg twice daily- Placebo twice daily |
| Primary Endpoint | Rate of investigator-confirmed HAE attacks |
| Status | Terminated |
Table 3: Design of the KOMPLETE Phase 2 Clinical Trial
Experimental Workflow for Clinical Development
The following diagram outlines the general workflow for the clinical development of a prophylactic HAE treatment like this compound.
References
Target Engagement Assays for Feniralstat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feniralstat (KVD-824) is a potent and selective small molecule inhibitor of human plasma kallikrein (pKal), a serine protease that plays a crucial role in the inflammatory cascade and is implicated in diseases such as hereditary angioedema (HAE).[1][2][3] Demonstrating that a compound like this compound directly interacts with its intended target within a relevant biological context is a critical step in drug discovery and development. Target engagement assays provide the necessary evidence of this interaction, helping to build confidence in the mechanism of action and to guide further optimization.
This technical guide provides an in-depth overview of key target engagement assays applicable to this compound and its target, plasma kallikrein. It details the principles, experimental protocols, and data interpretation for the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS) assay, and Surface Plasmon Resonance (SPR).
Quantitative Data Summary
While extensive public data on the binding of this compound to plasma kallikrein is limited, the available information highlights its high potency and selectivity.
| Parameter | Value | Target | Notes |
| IC50 | 6.7 nM | Human plasma kallikrein (pKal) | Demonstrates potent inhibition of the target enzyme.[1][2][3] |
| Selectivity | >40 µM | Human KLK1, Human FXIa, Human Factor XIIa | Indicates high selectivity for plasma kallikrein over other related proteases.[2] |
Signaling Pathway of Plasma Kallikrein
This compound inhibits plasma kallikrein, which is a key enzyme in the kallikrein-kinin system. This system is involved in inflammation, blood pressure regulation, and coagulation. The diagram below illustrates the pathway leading to the production of bradykinin, a potent inflammatory mediator, and the point of intervention for this compound.
Caption: The Kallikrein-Kinin System and the Mechanism of Action of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment.[4][5][6] It is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein, plasma kallikrein, leading to an increase in the protein's melting temperature.[7][8]
Experimental Workflow: CETSA
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA for this compound and Plasma Kallikrein
This protocol is an illustrative example, as a specific published CETSA protocol for this compound is not available. It is adapted for a secreted protein like plasma kallikrein, which would be present in the cell culture supernatant.
1. Cell Culture and Treatment:
-
Culture a human cell line known to secrete plasma kallikrein (e.g., HepG2 cells) in appropriate media.
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Replace the medium with serum-free medium and incubate for 24-48 hours to allow for protein secretion.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
2. Sample Preparation:
-
Collect the cell culture supernatant, which contains the secreted plasma kallikrein.
-
Clarify the supernatant by centrifugation to remove any cells or debris.
-
Aliquot the supernatant into PCR tubes.
3. Thermal Denaturation:
-
Place the PCR tubes in a thermal cycler with a temperature gradient.
-
Heat the samples to a range of temperatures (e.g., 37°C to 80°C) for a fixed duration (e.g., 3 minutes), followed by a cooling step to room temperature.
4. Separation of Soluble and Aggregated Protein:
-
Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
5. Protein Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for human plasma kallikrein.
-
Quantify the band intensities for each temperature point.
6. Data Analysis:
-
Plot the normalized band intensities against the corresponding temperatures to generate melting curves for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, target engagement.
Drug Affinity Responsive Target Stability (DARTS) Assay
The DARTS assay is another method to identify and validate drug-target interactions.[9][10][11][12] It relies on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.[13]
Experimental Workflow: DARTS
Caption: General workflow for a Drug Affinity Responsive Target Stability (DARTS) assay.
Detailed Experimental Protocol: DARTS for this compound and Plasma Kallikrein
This protocol provides a template for performing a DARTS assay with purified plasma kallikrein.
1. Protein and Compound Preparation:
-
Obtain purified human plasma kallikrein.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the protease (e.g., thermolysin) in an appropriate buffer.
2. Binding Reaction:
-
In microcentrifuge tubes, mix a constant amount of purified plasma kallikrein with varying concentrations of this compound or a vehicle control.
-
Incubate the mixture at room temperature for 30-60 minutes to allow for binding.
3. Protease Digestion:
-
Add the prepared protease to each reaction tube. The optimal protease concentration and digestion time should be determined empirically.
-
Incubate the reactions at the optimal temperature for the chosen protease (e.g., 37°C for trypsin, variable for thermolysin).
4. Stopping the Digestion:
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating the samples.
5. Analysis:
-
Separate the protein fragments by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue staining or perform a Western blot using an anti-plasma kallikrein antibody for higher specificity.
6. Data Interpretation:
-
A decrease in the degradation of plasma kallikrein (i.e., a more intense full-length protein band) in the presence of this compound compared to the vehicle control indicates that the compound is protecting the protein from proteolysis, thus demonstrating target engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique used to quantify the binding kinetics and affinity of molecular interactions.[14][15] It measures changes in the refractive index at the surface of a sensor chip as an analyte (this compound) flows over an immobilized ligand (plasma kallikrein).[16]
Experimental Workflow: SPR
Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Experimental Protocol: SPR for this compound and Plasma Kallikrein
This protocol outlines the steps for analyzing the interaction between this compound and plasma kallikrein using SPR.
1. Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of purified human plasma kallikrein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters using ethanolamine.
2. Analyte Preparation:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). It is important to include a blank (buffer only) for double referencing.
3. Binding Measurement:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the different concentrations of this compound over the immobilized plasma kallikrein surface for a defined association time.
-
Follow with an injection of running buffer to monitor the dissociation phase.
-
Between cycles, regenerate the chip surface with a suitable regeneration solution to remove any bound analyte.
4. Data Analysis:
-
The binding events are recorded as sensorgrams, which plot the response units (RU) versus time.
-
After subtracting the reference channel signal and the blank injection, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.
-
This analysis will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
Conclusion
The target engagement assays described in this guide—CETSA, DARTS, and SPR—provide a robust toolkit for confirming and characterizing the interaction of this compound with its target, plasma kallikrein. While CETSA and DARTS are invaluable for demonstrating target binding in a cellular context, SPR offers precise quantitative data on the kinetics and affinity of the interaction. The application of these assays is fundamental for validating the mechanism of action of this compound and for advancing its development as a therapeutic agent.
References
- 1. This compound | KVD-824 | Potent kallikrein inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (KVD-824) | Kallikrein inhibitor | Probechem Biochemicals [probechem.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. news-medical.net [news-medical.net]
- 9. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 10. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 14. jacksonimmuno.com [jacksonimmuno.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. path.ox.ac.uk [path.ox.ac.uk]
In Vitro and In Vivo Efficacy of Feniralstat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feniralstat (KVD-824) is a potent and selective small-molecule inhibitor of plasma kallikrein, a key enzyme in the kallikrein-kinin system. This technical guide provides a comprehensive overview of the publicly available in vitro and in vivo studies on the efficacy of this compound. The primary therapeutic areas of investigation for this compound have been Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME), conditions in which plasma kallikrein-mediated production of bradykinin plays a significant pathological role. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
This compound is a pyrazole derivative developed by KalVista Pharmaceuticals for the prophylactic treatment of HAE and for DME.[1] Its mechanism of action is the direct inhibition of plasma kallikrein, thereby preventing the cleavage of high-molecular-weight kininogen (HMWK) to bradykinin.[1][2] Bradykinin is a potent vasodilator that increases vascular permeability, leading to the swelling characteristic of HAE attacks and contributing to the retinal edema seen in DME.[2][3]
In Vitro Efficacy
Potency and Selectivity
In vitro studies have demonstrated that this compound is a highly potent inhibitor of human plasma kallikrein. The key efficacy parameter, the half-maximal inhibitory concentration (IC50), has been determined through enzymatic assays.
| Target Enzyme | IC50 (nM) | Reference |
| Human Plasma Kallikrein (pKal) | 6.7 | [1] |
| Human KLK1 | >40,000 | [1] |
| Human FXIa | >40,000 | [1] |
| Human Factor XIIa | >40,000 | [1] |
Table 1: In Vitro Potency and Selectivity of this compound
Experimental Protocol: Plasma Kallikrein Inhibition Assay
The in vitro potency of this compound was likely determined using a fluorogenic substrate assay. A general protocol for such an assay is as follows:
-
Reagents and Materials:
-
Purified human plasma kallikrein
-
Fluorogenic substrate for plasma kallikrein (e.g., a peptide substrate conjugated to a fluorophore like 7-amino-4-methylcoumarin (AMC))
-
This compound (KVD-824) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
Microplate reader capable of fluorescence detection
-
-
Procedure:
-
A dilution series of this compound is prepared in the assay buffer.
-
A fixed concentration of human plasma kallikrein is added to the wells of a microplate containing the different concentrations of this compound.
-
The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, corresponding to the cleavage of the substrate by the enzyme, is monitored over time using a microplate reader.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
In Vivo Efficacy
Hereditary Angioedema (HAE)
The in vivo efficacy of this compound for the prophylactic treatment of HAE was evaluated in clinical trials. While preclinical animal model data for this compound in HAE is not publicly available in detail, a Phase 2 clinical trial (KOMPLETE) was initiated based on supportive preclinical and Phase 1 data.[4]
3.1.1. Clinical Trial Data (KOMPLETE - Terminated)
The KOMPLETE trial was a Phase 2, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of three dose levels of this compound for the long-term prophylactic treatment of HAE Type I or II.[2][5] The trial was terminated due to safety concerns related to elevated liver enzymes.[5]
| Treatment Group | Dosing Regimen | Primary Efficacy Endpoint |
| This compound (KVD-824) | 300 mg twice daily | Rate of investigator-confirmed HAE attacks |
| This compound (KVD-824) | 600 mg twice daily | Rate of investigator-confirmed HAE attacks |
| This compound (KVD-824) | 900 mg twice daily | Rate of investigator-confirmed HAE attacks |
| Placebo | Twice daily | Rate of investigator-confirmed HAE attacks |
Table 2: Design of the Terminated Phase 2 KOMPLETE Clinical Trial for this compound in HAE
3.1.2. Representative Experimental Protocol: Murine Model of Acute HAE Attack
While specific preclinical data for this compound in HAE models is not available, a representative model for evaluating plasma kallikrein inhibitors involves inducing an acute HAE-like attack in mice.
-
Animal Model: C1-inhibitor deficient (C1INH-/-) mice are a relevant model for HAE.
-
Induction of Attack: An attack can be triggered by a stimulus that activates the contact system, such as the administration of silica nanoparticles.
-
Drug Administration: this compound would be administered orally at various doses prior to the induction of the attack.
-
Efficacy Assessment: The primary endpoint is often a measure of vascular permeability. This can be quantified by:
-
Evans Blue Dye Extravasation: Evans blue dye, which binds to albumin, is injected intravenously. Increased vascular permeability leads to the leakage of the dye-albumin complex into the tissues, which can be quantified spectrophotometrically after tissue extraction.
-
Measurement of Edema: Paw swelling can be induced by local injection of a trigger, and the change in paw volume is measured over time.
-
Diabetic Macular Edema (DME)
Preclinical studies have shown that oral plasma kallikrein inhibitors can be effective in animal models of diabetic retinopathy, a precursor to DME.[3] These studies suggest that inhibiting plasma kallikrein can reduce the retinal vascular permeability associated with diabetes. While specific quantitative in vivo efficacy data for this compound in DME models is not publicly available, the following describes a relevant animal model and protocol.
3.2.1. Representative Experimental Protocol: Streptozotocin-Induced Diabetic Rat Model
-
Animal Model: Diabetes is induced in rats (e.g., Sprague-Dawley or Brown Norway strains) by a single intraperitoneal injection of streptozotocin (STZ). Hyperglycemia is confirmed by measuring blood glucose levels.
-
Drug Administration: this compound would be administered orally on a daily basis for a specified period (e.g., 2-4 weeks) after the onset of diabetes.
-
Efficacy Assessment:
-
Retinal Vascular Permeability: This is a key endpoint and can be measured using fluorescein angiography or the Evans blue dye leakage method as described for the HAE model. In fluorescein angiography, the leakage of fluorescein from retinal vessels is visualized and can be quantified.
-
Retinal Thickness: Retinal thickness, a surrogate for edema, can be measured using optical coherence tomography (OCT) in living animals or through histological analysis of retinal cross-sections.
-
Visualizations
Signaling Pathway
References
Feniralstat and the Kallikrein-Kinin System: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feniralstat (KVD-824) is a potent and selective small-molecule inhibitor of plasma kallikrein, a key enzyme in the kallikrein-kinin system (KKS). By targeting plasma kallikrein, this compound effectively suppresses the production of bradykinin, a potent vasodilator and mediator of inflammation and swelling. This mechanism of action positions this compound as a potential therapeutic agent for diseases driven by excessive bradykinin production, most notably Hereditary Angioedema (HAE). This technical guide provides a comprehensive overview of this compound's mechanism of action, its interaction with the KKS, and the methodologies used to characterize its activity. While specific quantitative data on this compound's direct effects on bradykinin levels and high-molecular-weight kininogen (HK) cleavage are not publicly available, this paper synthesizes the known preclinical and clinical data to offer a detailed understanding of its pharmacological profile.
Introduction to the Kallikrein-Kinin System
The kallikrein-kinin system is a complex enzymatic cascade that plays a crucial role in inflammation, blood pressure regulation, coagulation, and pain signaling[1]. A key component of this system is the serine protease plasma kallikrein (PKa), which, upon activation from its zymogen form, prekallikrein, cleaves high-molecular-weight kininogen (HK) to release the vasoactive peptide bradykinin[2][3].
In physiological conditions, the activity of plasma kallikrein is tightly regulated by endogenous inhibitors, primarily the C1 esterase inhibitor (C1-INH)[4]. In pathological states such as Hereditary Angioedema, a deficiency or dysfunction of C1-INH leads to uncontrolled plasma kallikrein activity, resulting in excessive bradykinin production and subsequent recurrent, debilitating, and potentially life-threatening swelling attacks[1].
This compound: A Potent and Selective Plasma Kallikrein Inhibitor
This compound (also known as KVD-824) is an orally bioavailable small molecule developed by KalVista Pharmaceuticals for the prophylactic treatment of HAE[5]. It is a pyrazole derivative designed to selectively inhibit plasma kallikrein[6].
Mechanism of Action
This compound acts as a direct inhibitor of plasma kallikrein, thereby blocking the proteolytic cleavage of HK and the subsequent release of bradykinin[7]. This targeted inhibition of a central node in the KKS cascade is the basis for its therapeutic potential in bradykinin-mediated diseases.
Potency and Selectivity
Preclinical studies have demonstrated that this compound is a potent inhibitor of human plasma kallikrein with a high degree of selectivity over other related serine proteases. This selectivity is crucial for minimizing off-target effects and enhancing the safety profile of the drug.
| Target Enzyme | IC50 | Reference |
| Human plasma kallikrein (pKal) | 6.7 nM | [6] |
| Human KLK1 | >40 µM | [6] |
| Human FXIa | >40 µM | [6] |
| Human Factor XIIa | >40 µM | [6] |
Table 1: In vitro inhibitory potency and selectivity of this compound.
Note: Further quantitative data such as the inhibition constant (Ki), association rate constant (Kon), and dissociation rate constant (Koff) for this compound are not publicly available at this time.
The Kallikrein-Kinin System Signaling Pathway
The following diagram illustrates the key components and interactions within the kallikrein-kinin system and the point of intervention for this compound.
Caption: The Kallikrein-Kinin System and this compound's Point of Intervention.
Experimental Protocols
This section details the methodologies for key in vitro assays used to characterize the activity of plasma kallikrein inhibitors like this compound.
Plasma Kallikrein Inhibition Assay (Chromogenic Substrate)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of purified human plasma kallikrein to each well.
-
Add the different concentrations of the test compound to the wells containing the enzyme. Include a control group with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
High-Molecular-Weight Kininogen (HK) Cleavage Assay (Western Blot)
This assay visually assesses the ability of an inhibitor to prevent the cleavage of HK by plasma kallikrein.
Materials:
-
Purified human high-molecular-weight kininogen (HK)
-
Purified human plasma kallikrein
-
Test compound (this compound)
-
Reaction buffer (e.g., PBS)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody specific for the light chain of HK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
In separate tubes, incubate a fixed concentration of HK with plasma kallikrein in the presence of various concentrations of the test compound or a vehicle control.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding SDS-PAGE sample loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples for 5-10 minutes to denature the proteins.
-
Separate the protein fragments by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the HK light chain.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Intact HK will appear as a single band, while cleaved HK will show the appearance of smaller fragments corresponding to the heavy and light chains. The intensity of the cleaved light chain band is inversely proportional to the inhibitory activity of the compound.
High-Throughput Screening (HTS) Workflow for Plasma Kallikrein Inhibitors
The identification of novel plasma kallikrein inhibitors often begins with a high-throughput screening campaign. The following diagram outlines a typical workflow.
References
- 1. Effect of bradykinin metabolism inhibitors on evoked hypotension in rats: rank efficacy of enzymes associated with bradykinin-mediated angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assembly and activation of the plasma kallikrein/kinin system: a new interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fiercebiotech.com [fiercebiotech.com]
The Therapeutic Potential of Feniralstat in Inflammatory Diseases: A Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feniralstat (KVD824) is a potent and selective small-molecule inhibitor of plasma kallikrein (PKal), a key enzyme in the Kallikrein-Kinin System (KKS). The KKS is a critical mediator of inflammation, and its dysregulation is implicated in a variety of inflammatory diseases. This technical guide explores the therapeutic potential of this compound by examining its mechanism of action, its role in modulating inflammatory signaling pathways, and the preclinical and clinical rationale for its development. While the clinical development of this compound for hereditary angioedema (HAE) was discontinued, the scientific principles underlying its development remain relevant for the broader field of anti-inflammatory drug discovery. This document provides a comprehensive overview of the core science, including a representative experimental protocol and a detailed visualization of the targeted signaling pathway.
Introduction: The Kallikrein-Kinin System and Inflammation
The Kallikrein-Kinin System (KKS) is a complex enzymatic cascade that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and coagulation. A key component of this system is plasma kallikrein (PKal), a serine protease that, upon activation, cleaves high-molecular-weight kininogen (HMWK) to release the potent pro-inflammatory peptide, bradykinin.
Bradykinin exerts its effects primarily through the activation of the bradykinin B2 receptor, a G-protein coupled receptor expressed on various cell types, including endothelial cells and immune cells.[1][2] Activation of the B2 receptor triggers a cascade of intracellular signaling events, leading to vasodilation, increased vascular permeability, and the production of pro-inflammatory mediators, all hallmark features of an inflammatory response.[1][2][3]
Given the central role of the PKal-bradykinin axis in inflammation, inhibition of PKal presents a compelling therapeutic strategy for a range of inflammatory disorders. This compound was developed as a potent and selective oral inhibitor of plasma kallikrein, with the aim of attenuating the inflammatory cascade at a critical upstream juncture.
This compound: A Profile
This compound is a small molecule inhibitor of plasma kallikrein. While its clinical development for hereditary angioedema (HAE) was terminated during Phase 2 trials due to observations of elevated liver enzymes, its mechanism of action provides a valuable case study for targeting the KKS in inflammatory diseases.
Mechanism of Action
This compound acts as a direct inhibitor of plasma kallikrein, thereby preventing the cleavage of HMWK and the subsequent release of bradykinin. By reducing the levels of circulating bradykinin, this compound is designed to mitigate the downstream effects of B2 receptor activation, including vasodilation, plasma extravasation, and the production of pro-inflammatory cytokines.
The following diagram illustrates the central role of plasma kallikrein in the inflammatory signaling pathway and the intended point of intervention for this compound.
References
An In-depth Technical Guide to the Cellular Pathways Modulated by Feniralstat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feniralstat (KVD-824) is a potent and selective small-molecule inhibitor of plasma kallikrein.[1] Initially investigated for its therapeutic potential in hereditary angioedema (HAE), this compound's mechanism of action centers on the modulation of the kallikrein-kinin system (KKS), a critical pathway in inflammation and vascular permeability. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, supported by available preclinical and clinical data. Detailed experimental methodologies for key assays are provided to facilitate further research and development in this area.
Introduction
This compound, a pyrazole derivative, was developed by KalVista Pharmaceuticals as an oral prophylactic treatment for HAE.[1][2] HAE is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling (angioedema) due to a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH). This deficiency leads to dysregulated activation of the KKS and subsequent overproduction of bradykinin, the primary mediator of increased vascular permeability and swelling in HAE. This compound directly targets plasma kallikrein, a key enzyme in the KKS, to reduce bradykinin production.[3]
Mechanism of Action: Inhibition of the Kallikrein-Kinin System
The primary cellular pathway modulated by this compound is the kallikrein-kinin system. Under physiological conditions, the KKS is a tightly regulated cascade involved in inflammation, blood pressure control, and coagulation. In HAE, the lack of C1-INH regulation leads to excessive plasma kallikrein activity.
Activated plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[4] Bradykinin then binds to its B2 receptor on endothelial cells, triggering a signaling cascade that results in vasodilation and increased vascular permeability, leading to the characteristic swelling of HAE attacks.
This compound, as a potent inhibitor of plasma kallikrein, directly blocks the cleavage of HMWK, thereby preventing the excessive generation of bradykinin and mitigating the downstream effects on vascular permeability.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Reference |
| Human Plasma Kallikrein (pKal) | IC50 | 6.7 nM | [1] |
| Dextran Sulfate Stimulated HK Cleavage (in human plasma) | IC50 | ~100 nM | |
| Human KLK1 | IC50 | >40 µM | [1] |
| Human FXIa | IC50 | >40 µM | [1] |
| Human Factor XIIa | IC50 | >40 µM | [1] |
Table 2: this compound (KVD-824) Clinical Trial Dosing
| Trial | Phase | Dosing Regimens | Status | Reference |
| KOMPLETE | 2 | 300 mg, 600 mg, 900 mg (twice daily) | Terminated | |
| - | 1 | Single doses up to 1280 mg | Completed | |
| - | 1 | Multiple doses up to 900 mg (twice daily for 14 days) | Completed |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of plasma kallikrein inhibitors are provided below.
Chromogenic Plasma Kallikrein Activity Assay
This assay is a fundamental method to determine the enzymatic activity of plasma kallikrein and the inhibitory potential of compounds like this compound.
Principle: Active plasma kallikrein cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is proportional to the kallikrein activity.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)
-
Tris Buffer (e.g., 50 mM Tris, pH 7.8)
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in Tris buffer.
-
In a 96-well plate, add a fixed concentration of purified human plasma kallikrein to each well.
-
Add the serially diluted this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate S-2302 to each well.
-
Immediately measure the change in absorbance at 405 nm over time in a kinetic mode at 37°C.
-
The rate of the reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Bradykinin Generation Assay
This assay assesses the ability of an inhibitor to block the production of bradykinin in a more physiologically relevant system, such as human plasma.
Principle: The contact system in human plasma is activated (e.g., by dextran sulfate), leading to the generation of plasma kallikrein and subsequent cleavage of HMWK to produce bradykinin. The amount of bradykinin generated is quantified, typically by ELISA or LC-MS/MS. The inhibitory effect of a compound is determined by its ability to reduce bradykinin levels.
Materials:
-
Human plasma (citrated)
-
Contact system activator (e.g., dextran sulfate)
-
This compound (or other inhibitors)
-
Reaction stop solution (e.g., acid or specific protease inhibitors)
-
Bradykinin ELISA kit or LC-MS/MS system
-
Polypropylene tubes or plates
Procedure:
-
Prepare serial dilutions of this compound.
-
In polypropylene tubes, pre-incubate human plasma with the different concentrations of this compound for a specified time.
-
Initiate the contact system activation by adding dextran sulfate to the plasma-inhibitor mixture.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Stop the reaction by adding a stop solution.
-
Process the samples for bradykinin quantification according to the ELISA kit manufacturer's instructions or the established LC-MS/MS protocol.
-
Measure the concentration of bradykinin in each sample.
-
Calculate the percentage of inhibition of bradykinin generation for each this compound concentration compared to a vehicle control.
-
Determine the IC50 value from the dose-response curve.
Preclinical and Clinical Development
This compound was advanced into clinical development for the prophylactic treatment of HAE.
Preclinical Findings: In a preclinical model of diabetic macular edema (DME), another condition where plasma kallikrein is implicated, oral administration of this compound in a mouse model of VEGF-induced retinal edema resulted in an 84.6% reduction in retinal thickness compared to the vehicle control. This demonstrates the in vivo activity of this compound in a disease model driven by increased vascular permeability.
Clinical Trials: this compound was evaluated in Phase 1 studies in healthy volunteers, where it was reported to have a favorable safety and tolerability profile.[2] The Phase 2 KOMPLETE trial was initiated to evaluate the efficacy and safety of three different doses of this compound for the long-term prophylactic treatment of HAE. However, the trial was terminated due to observations of elevated liver enzymes (ALT/AST) in multiple patients across all treatment groups. No concomitant elevations in bilirubin were observed, and the patients were asymptomatic.
Conclusion
This compound is a potent and selective inhibitor of plasma kallikrein that modulates the kallikrein-kinin system by preventing the generation of bradykinin. While it showed promise in preclinical models and early clinical development for hereditary angioedema, its progression was halted due to safety concerns related to liver enzyme elevations. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on plasma kallikrein inhibitors and related cellular pathways. Further investigation into the structure-activity relationship and potential off-target effects of this chemical series may provide valuable insights for the development of future KKS modulators with improved safety profiles.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays with Feniralstat
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides detailed application notes and protocols for conducting in vitro assays with Feniralstat. Crucially, it must be noted that this compound is a potent and selective inhibitor of plasma kallikrein, not an aldose reductase inhibitor.[1][2][3][4] The initial request for protocols related to aldose reductase has been addressed by providing a general methodology for that assay type for informational purposes. The primary focus of these application notes, however, is on the accurate in vitro characterization of this compound's activity against its true target, plasma kallikrein.
This compound has an IC50 of 6.7 nM for human plasma kallikrein (pKal) and displays no significant inhibition against human KLK1, FXIa, and Factor XIIa (all IC50 > 40 μM).[2][3] This high selectivity makes it a valuable tool for studying the role of plasma kallikrein in various physiological and pathological processes, including hereditary angioedema (HAE), for which it has been investigated as a prophylactic treatment.[1][5]
These protocols will detail the necessary reagents, equipment, and step-by-step procedures for accurately determining the inhibitory potency of this compound in a laboratory setting.
Section 1: Understanding this compound's Mechanism of Action
This compound is a pyrazole derivative that acts as a potent inhibitor of plasma kallikrein.[2] Plasma kallikrein is a serine protease that plays a key role in the kallikrein-kinin system by cleaving high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator and inflammatory mediator.[6][7] By inhibiting plasma kallikrein, this compound reduces the production of bradykinin, which is the underlying cause of swelling attacks in hereditary angioedema.
The Kallikrein-Kinin System Signaling Pathway
The following diagram illustrates the role of plasma kallikrein in the kallikrein-kinin system and the point of intervention for this compound.
Section 2: In Vitro Plasma Kallikrein Inhibition Assay Protocols
Two common methods for assessing plasma kallikrein inhibition in vitro are colorimetric and fluorometric assays. Both rely on the cleavage of a synthetic substrate by plasma kallikrein to produce a detectable signal.
Protocol 2.1: Colorimetric Plasma Kallikrein Inhibition Assay
This protocol is adapted from standard chromogenic assays for plasma kallikrein activity.[8][9][10]
Principle: Active plasma kallikrein cleaves a chromogenic substrate, such as H-D-Pro-Phe-Arg-pNA (pNA: p-nitroaniline), releasing the p-nitroaniline molecule, which can be quantified by measuring the absorbance at 405 nm. The presence of an inhibitor, like this compound, will reduce the rate of pNA release.
Materials and Reagents:
-
Human Plasma Kallikrein (purified)
-
Chromogenic Substrate: H-D-Pro-Phe-Arg-pNA (e.g., S-2302)
-
This compound
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow:
Procedure:
-
Prepare this compound dilutions: Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Perform serial dilutions in the assay buffer to achieve a range of concentrations for testing.
-
Assay Plate Setup: To a 96-well plate, add 10 µL of each this compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add 80 µL of diluted human plasma kallikrein to each well (except the negative control). Incubate for 15 minutes at 37°C.
-
Substrate Addition: Add 10 µL of the chromogenic substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic assay) or stop the reaction after a fixed time with 20% acetic acid and read the final absorbance.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of this compound. Determine the percentage of inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2.2: Fluorometric Plasma Kallikrein Inhibition Assay
This protocol utilizes a fluorogenic substrate for enhanced sensitivity.[6][11]
Principle: Active plasma kallikrein cleaves a fluorogenic substrate, releasing a fluorophore (e.g., Rhodamine 110 or AMC), which can be detected by measuring fluorescence at the appropriate excitation and emission wavelengths. Inhibition by this compound results in a decreased fluorescent signal.
Materials and Reagents:
-
Human Plasma Kallikrein (purified)
-
Fluorogenic Substrate (e.g., a peptide substrate linked to Rhodamine 110 or AMC)
-
This compound
-
Assay Buffer: e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, 0.1% Triton X-100, pH 7.5
-
DMSO
-
Black, opaque 96-well microplate
-
Fluorometric microplate reader
Procedure:
The procedure is similar to the colorimetric assay, with the following modifications:
-
Use a black, opaque 96-well plate to minimize background fluorescence.
-
After adding the fluorogenic substrate, measure the fluorescence intensity at the appropriate excitation/emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 490/520 nm for Rhodamine 110).
-
The data analysis is the same as for the colorimetric assay.
Section 3: Data Presentation
Quantitative data for this compound's inhibitory activity should be presented in a clear and structured format.
| Parameter | Value | Reference |
| Target | Human Plasma Kallikrein (pKal) | [2][3] |
| IC50 | 6.7 nM | [2][3] |
| Selectivity | ||
| vs. Human KLK1 | > 40 µM | [2][3] |
| vs. Human FXIa | > 40 µM | [2][3] |
| vs. Human Factor XIIa | > 40 µM | [2][3] |
Section 4: Clarification on Aldose Reductase and a General Assay Protocol
For educational purposes, this section clarifies the function of aldose reductase and provides a general protocol for assaying its inhibitors. It is important to reiterate that this compound is not an aldose reductase inhibitor.
Aldose Reductase: Aldose reductase is an enzyme in the polyol pathway that, under hyperglycemic conditions, converts glucose to sorbitol. The accumulation of sorbitol is implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. Aldose reductase inhibitors are investigated as potential therapeutics for these conditions.
General Protocol for Aldose Reductase Inhibition Assay
This protocol is based on the spectrophotometric measurement of NADPH consumption.
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, using NADPH as a cofactor. The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+. Inhibitors of aldose reductase will slow the rate of NADPH consumption.
Materials and Reagents:
-
Aldose Reductase (from a source such as rat lens or recombinant human)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Assay Buffer: e.g., 100 mM sodium phosphate buffer, pH 7.0
-
A known aldose reductase inhibitor (e.g., Epalrestat) as a positive control
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare inhibitor dilutions: Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer.
-
Assay Plate Setup: To a UV-transparent 96-well plate, add the inhibitor dilutions.
-
Reagent Addition: Add the assay buffer, NADPH, and the aldose reductase enzyme solution to the wells. Incubate for a short period.
-
Initiate Reaction: Add the DL-glyceraldehyde substrate to all wells to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of NADPH consumption for each inhibitor concentration. Determine the percent inhibition and calculate the IC50 value as described in Protocol 2.1.
Conclusion
These application notes provide a comprehensive guide for the in vitro evaluation of this compound as a plasma kallikrein inhibitor. By using the detailed protocols and understanding the underlying principles, researchers can accurately characterize the potency and selectivity of this compound and similar compounds. The inclusion of information on aldose reductase is intended to clarify the distinct mechanisms of action and prevent misapplication of this specific inhibitor.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (KVD-824) | Kallikrein inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | KVD-824 | Potent kallikrein inhibitor | TargetMol [targetmol.com]
- 5. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 6. SensoLyte® Rh110 Plasma Kallikrein Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 7. researchgate.net [researchgate.net]
- 8. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 9. coachrom.com [coachrom.com]
- 10. diapharma.com [diapharma.com]
- 11. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Feniralstat in Animal Models of Hereditary Angioedema
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hereditary Angioedema (HAE) is a rare, autosomal dominant genetic disorder characterized by recurrent and unpredictable episodes of severe swelling (angioedema) affecting the skin, gastrointestinal tract, and upper airways.[1] The majority of cases are caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[2] This leads to dysregulation of the plasma contact system, resulting in excessive production of bradykinin, the primary mediator of swelling in HAE.[3][4] Bradykinin binds to its B2 receptor on endothelial cells, increasing vascular permeability and causing localized angioedema.[3]
The kallikrein-kinin system is central to the pathophysiology of HAE. Lack of functional C1-INH leads to uncontrolled activation of plasma kallikrein, the enzyme responsible for cleaving high-molecular-weight kininogen (HMWK) to release bradykinin.[5] Therefore, inhibiting plasma kallikrein is a key therapeutic strategy for preventing HAE attacks.[6]
Feniralstat (also known as KVD824) is an orally bioavailable, potent, and selective small-molecule inhibitor of plasma kallikrein.[7] It has been developed for the prophylactic treatment of HAE attacks.[8] Preclinical evaluation of this compound in relevant animal models is crucial for understanding its pharmacodynamic effects and establishing its potential efficacy.
These application notes provide detailed protocols for testing this compound in established animal models of HAE, focusing on key endpoints such as vascular permeability and systemic hypotension.
Principle of Action: The Kallikrein-Kinin System in HAE
In HAE, the absence of functional C1-INH allows for unopposed activation of Factor XII to Factor XIIa, which in turn converts prekallikrein to plasma kallikrein. Plasma kallikrein then drives the excessive production of bradykinin. This compound directly inhibits the enzymatic activity of plasma kallikrein, thereby preventing the generation of bradykinin and subsequent angioedema.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Mechanisms involved in hereditary angioedema with normal C1-inhibitor activity [frontiersin.org]
- 3. pharvaris.com [pharvaris.com]
- 4. angioedemanews.com [angioedemanews.com]
- 5. Frontiers | Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians [frontiersin.org]
- 6. Frontiers | Plasma Prekallikrein: Its Role in Hereditary Angioedema and Health and Disease [frontiersin.org]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. KalVista Pharmaceuticals Provides Progress Update on Phase 2 Clinical Trial of KVD824 for Oral Prophylactic Treatment of Hereditary Angioedema | Nasdaq [nasdaq.com]
Proper Administration of Feniralstat in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feniralstat, also known as KVD-824, is a potent and selective small-molecule inhibitor of plasma kallikrein.[1] Plasma kallikrein is a serine protease that plays a key role in the kallikrein-kinin system, a pathway involved in inflammation, vascular permeability, and pain. By inhibiting plasma kallikrein, this compound has therapeutic potential in diseases driven by excessive activity of this system, such as diabetic macular edema (DME) and hereditary angioedema (HAE).[2][3] Preclinical studies in murine models have demonstrated the efficacy of this compound, particularly in a model of DME. This document provides detailed application notes and protocols for the proper administration of this compound in murine models based on available information.
Mechanism of Action: Inhibition of the Kallikrein-Kinin System
This compound exerts its therapeutic effect by competitively inhibiting the enzymatic activity of plasma kallikrein. Under pathological conditions such as diabetic retinopathy, elevated levels of plasma kallikrein can lead to increased vascular permeability and inflammation in the retina.[4][5] Plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator that increases vascular leakage, contributing to macular edema. By blocking plasma kallikrein, this compound prevents the generation of bradykinin, thereby reducing retinal edema and vascular dysfunction.
Quantitative Data Summary
While specific preclinical data on this compound dosage in murine models is not publicly available, the following table summarizes the key findings from a study in a VEGF-induced retinal edema mouse model, which is relevant to DME.
| Parameter | Finding | Source |
| Efficacy | 84.6% reduction in VEGF-induced retinal edema compared to vehicle. | KalVista Pharmaceuticals Document |
| Route of Administration | Oral (gavage) and continuous subcutaneous infusion (osmotic pumps). | KalVista Pharmaceuticals Document |
| Vehicle (Suggested) | DMSO for stock solution, diluted with corn oil or a mixture of PEG300, Tween-80, and saline for administration. | MedchemExpress.com |
| Dosage | Not publicly available. | - |
| Mouse Strain | Not publicly available. | - |
Experimental Protocols
The following protocols are based on the available information regarding the use of this compound in a murine model of VEGF-induced retinal edema. Disclaimer: The exact dosage, vehicle composition, and administration schedule used in the pivotal preclinical studies by KalVista Pharmaceuticals are proprietary and not publicly available. The following protocols provide a general framework and suggest common methodologies. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental setup.
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound solution suitable for oral administration in mice, based on common formulation strategies for hydrophobic small molecules.
Materials:
-
This compound (KVD-824) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile (or a vehicle solution of PEG300, Tween-80, and saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
-
Prepare the Dosing Solution (Example with Corn Oil):
-
Calculate the required volume of the stock solution and sterile corn oil to achieve the desired final concentration for dosing. A common final DMSO concentration in the vehicle is kept low (e.g., <5-10%) to minimize potential toxicity.
-
In a sterile tube, add the calculated volume of corn oil.
-
While vortexing the corn oil, slowly add the calculated volume of the this compound stock solution.
-
Continue vortexing until a homogenous suspension or solution is formed.
-
-
Administration:
-
Administer the prepared this compound solution to mice via oral gavage using an appropriate gauge feeding needle.
-
The volume of administration should be based on the mouse's body weight (e.g., 5-10 mL/kg).
-
Protocol 2: Induction of VEGF-Induced Retinal Edema and Treatment
This protocol outlines the induction of retinal edema in mice using VEGF and subsequent treatment with this compound.
Materials:
-
Recombinant mouse VEGF-A
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine hydrochloride ophthalmic solution
-
33-gauge Hamilton syringe
-
Optical Coherence Tomography (OCT) system for small animals
-
Prepared this compound dosing solution
-
Vehicle control solution
Procedure:
-
Animal Handling and Anesthesia:
-
Acclimate mice to the experimental conditions.
-
Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Apply a drop of topical proparacaine to the cornea for local anesthesia.
-
-
Baseline OCT Imaging:
-
Obtain baseline retinal thickness measurements using an OCT system.
-
-
Intravitreal VEGF Injection:
-
Under a dissecting microscope, carefully inject a sterile solution of recombinant mouse VEGF-A (e.g., 1 µL of a 100 ng/µL solution) into the vitreous cavity of one eye using a 33-gauge Hamilton syringe. The contralateral eye can be injected with sterile PBS as a control.
-
-
This compound Administration:
-
At a designated timepoint before or after the VEGF injection (to be optimized by the researcher), administer the prepared this compound solution or vehicle control to the respective groups of mice via oral gavage.
-
-
Follow-up OCT Imaging:
-
At various time points post-injection (e.g., 24, 48, 72 hours), perform follow-up OCT imaging to measure retinal thickness and quantify the extent of edema.
-
-
Data Analysis:
-
Compare the change in retinal thickness from baseline between the this compound-treated group and the vehicle-treated group to determine the efficacy of the compound.
-
Conclusion
This compound is a promising therapeutic agent for diseases mediated by the plasma kallikrein-kinin system. The protocols outlined in this document provide a foundation for researchers to investigate the effects of this compound in murine models of diabetic macular edema. Due to the proprietary nature of the specific preclinical protocols, researchers are encouraged to perform optimization studies, particularly for dosage and vehicle composition, to ensure robust and reproducible results. Careful adherence to sterile techniques and ethical animal handling practices is paramount for the successful execution of these experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmalive.com [pharmalive.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Plasma Kallikrein Mediates Retinal Vascular Dysfunction and Induces Retinal Thickening in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma Kallikrein Inhibitors as Potential Treatment for Diabetic Macular Edema, Retinal Vein Occlusion, Hereditary Angioedema and Other Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Calcium Flux Assay to Determine the Potency of KVD-824
For research use only. Not for use in diagnostic procedures.
Abstract
KVD-824 is a potent and selective small-molecule inhibitor of plasma kallikrein, an enzyme that plays a critical role in the inflammatory cascade leading to hereditary angioedema (HAE) attacks.[1][2] Plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that mediates its effects through the bradykinin B2 receptor (B2R), a Gq protein-coupled receptor (GPCR).[3][4] Activation of B2R by bradykinin initiates a signaling cascade that results in the release of intracellular calcium.[5] This application note provides a detailed protocol for a cell-based assay that measures the inhibitory activity of KVD-824 by quantifying changes in intracellular calcium levels following B2R activation. The assay provides a robust and high-throughput method for characterizing the potency of plasma kallikrein inhibitors.
Introduction
The kallikrein-kinin system (KKS) is a crucial pathway involved in inflammation, blood pressure regulation, and coagulation.[6][7] Dysregulation of this system, particularly the over-activation of plasma kallikrein (PK), leads to excessive production of bradykinin.[4][8] This is the primary driver of swelling attacks in patients with Hereditary Angioedema (HAE).[1][9] KVD-824 was developed as an oral prophylactic treatment to prevent HAE attacks by directly inhibiting plasma kallikrein.[10]
To assess the functional activity of KVD-824 in a cellular context, we developed an assay that recapitulates the key signaling events downstream of plasma kallikrein activity. The assay utilizes a cell line endogenously or recombinantly expressing the human bradykinin B2 receptor. In the presence of plasma kallikrein and its substrate, HMWK, bradykinin is generated, which then stimulates the B2R-expressing cells. This stimulation leads to a transient increase in intracellular calcium concentration, which is measured using a calcium-sensitive fluorescent dye.[5][11] The inhibitory effect of KVD-824 is quantified by its ability to block this calcium response in a dose-dependent manner.
Signaling Pathway
The assay is based on the inhibition of the plasma kallikrein-mediated bradykinin signaling pathway. Plasma Prekallikrein is converted to active Plasma Kallikrein. Plasma Kallikrein then cleaves High Molecular Weight Kininogen (HMWK) to generate bradykinin. Bradykinin binds to the Bradykinin B2 Receptor (B2R) on the cell surface. This Gq-coupled receptor activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. KVD-824 acts by directly inhibiting Plasma Kallikrein, thereby preventing bradykinin formation and the subsequent calcium mobilization.[3][8]
Caption: KVD-824 inhibits Plasma Kallikrein, blocking bradykinin production and subsequent Ca2+ release.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| HEK293 cells expressing human B2R | ATCC | (Example) |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher | 10566016 |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| TrypLE™ Express Enzyme | Thermo Fisher | 12604013 |
| Black, clear-bottom 96-well plates | Corning | 3603 |
| Fluo-4 Direct™ Calcium Assay Kit | Thermo Fisher | F10471 |
| Human Plasma Prekallikrein | Abcam | (Example) |
| High Molecular Weight Kininogen | R&D Systems | (Example) |
| KVD-824 | Synthesized | N/A |
| Ionomycin | Sigma-Aldrich | I9657 |
| HBSS with Ca2+ and Mg2+ | Thermo Fisher | 14025092 |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 |
Experimental Workflow
The experimental workflow consists of cell preparation, compound incubation, stimulation with kallikrein and substrate, and finally, measurement of the calcium response using a fluorescence plate reader.
Caption: Workflow for the cell-based calcium flux assay to measure KVD-824 activity.
Detailed Protocol
1. Cell Preparation (Day 1)
-
Culture HEK293 cells expressing the human bradykinin B2 receptor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
On the day before the assay, detach cells using TrypLE™ Express.
-
Resuspend cells in culture medium and adjust the density to 2.5 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (25,000 cells/well) into a black, clear-bottom 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
2. Compound Preparation (Day 2)
-
Prepare a 10 mM stock solution of KVD-824 in 100% DMSO.
-
Perform a serial dilution of the KVD-824 stock solution in an appropriate buffer (e.g., HBSS) to generate a concentration range from 10 µM to 0.1 nM (final assay concentration). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
3. Assay Procedure (Day 2)
-
Dye Loading:
-
Prepare the Fluo-4 Direct™ calcium assay reagent according to the manufacturer's protocol.[12]
-
Remove the culture medium from the cell plate.
-
Add 100 µL of the Fluo-4 Direct™ reagent to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 15 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Add 20 µL of the serially diluted KVD-824 or vehicle control to the respective wells of the cell plate.
-
Incubate for 15 minutes at room temperature.
-
-
Stimulation and Detection:
-
Prepare a 2X stimulation solution containing human plasma prekallikrein and HMWK in HBSS. The final concentration should be optimized to elicit a robust calcium signal (e.g., 10 nM Kallikrein, 50 nM HMWK).
-
Set up a fluorescence imaging plate reader (FLIPR) or similar instrument to measure kinetic fluorescence (Excitation: 494 nm, Emission: 516 nm).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Add 120 µL of the 2X stimulation solution to each well.
-
Continue recording the fluorescence signal for at least 120 seconds to capture the peak calcium response.
-
Data Analysis and Results
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by setting the average signal of the vehicle control (no inhibitor) as 100% activity and the signal of a high concentration of inhibitor (or no stimulus) as 0% activity.
-
Plot the normalized response against the logarithm of the KVD-824 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of KVD-824 required to inhibit the bradykinin-induced calcium response by 50%.
Table 1: Representative Potency Data for KVD-824
| Compound | Assay Type | Target Cell Line | Stimulus | IC₅₀ (nM) |
| KVD-824 | Calcium Flux | HEK293-B2R | Kallikrein/HMWK | 15.2 ± 2.1 |
| Control Inhibitor | Calcium Flux | HEK293-B2R | Kallikrein/HMWK | 250.7 ± 15.3 |
| KVD-824 | Calcium Flux | HEK293-B2R | Bradykinin (10 nM) | > 10,000 |
Data are presented as mean ± standard deviation from three independent experiments. The lack of activity against direct bradykinin stimulation confirms that KVD-824 acts upstream at the level of plasma kallikrein.
Conclusion
This application note describes a robust and reproducible cell-based calcium flux assay for measuring the functional activity of the plasma kallikrein inhibitor, KVD-824. The assay provides a quantitative measure of inhibitor potency in a physiologically relevant context, making it a valuable tool for the discovery and characterization of new drugs targeting the kallikrein-kinin system.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. angioedemanews.com [angioedemanews.com]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma kallikrein: the bradykinin-producing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma Kallikrein Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 10. Safety Concerns End KalVista Angioedema Trial - BioSpace [biospace.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fluorometric Assay for Plasma Kallikrein Activity and Inhibition by Feniralstat
For research use only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for a sensitive fluorometric assay to determine the enzymatic activity of human plasma kallikrein. The assay utilizes the fluorogenic substrate Z-Phe-Arg-AMC, which is cleaved by kallikrein to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The protocol is optimized for a 96-well plate format and is suitable for high-throughput screening of kallikrein inhibitors. As an example, this note details the determination of the half-maximal inhibitory concentration (IC50) for Feniralstat (KVD-824), a potent and selective plasma kallikrein inhibitor.
Introduction
Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system, a key pathway in inflammation, blood pressure regulation, and coagulation. Dysregulation of plasma kallikrein activity is implicated in various pathological conditions, including hereditary angioedema (HAE). Consequently, plasma kallikrein has emerged as a significant therapeutic target for the development of novel inhibitors.
This compound (KVD-824) is a potent and selective small molecule inhibitor of human plasma kallikrein, with a reported IC50 of 6.7 nM.[1] This application note provides a robust and reproducible protocol for measuring plasma kallikrein activity and characterizing the inhibitory potential of compounds like this compound using a fluorometric method.
Principle of the Assay
The assay is based on the enzymatic cleavage of the fluorogenic substrate, Z-Phe-Arg-AMC, by plasma kallikrein. Upon cleavage, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the kallikrein activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of AMC release in the presence of the inhibitor.
Materials and Reagents
-
Human Plasma Kallikrein (active enzyme)
-
Z-Phe-Arg-AMC (fluorogenic substrate)
-
This compound (KVD-824)
-
Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocols
Reagent Preparation
a. Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Dissolve 6.06 g of Tris base and 8.77 g of NaCl in 800 mL of deionized water.
-
Adjust the pH to 7.5 with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
b. Human Plasma Kallikrein Stock Solution
-
Reconstitute lyophilized human plasma kallikrein in the assay buffer to a stock concentration of 1 µM.
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
c. Z-Phe-Arg-AMC Substrate Stock Solution
-
Dissolve Z-Phe-Arg-AMC in DMSO to a stock concentration of 10 mM.
-
Store the stock solution in light-protected aliquots at -20°C.
d. This compound Stock Solution
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Store the stock solution at -20°C.
Assay Procedure for IC50 Determination of this compound
a. Preparation of this compound Dilution Series
-
Perform a serial dilution of the 10 mM this compound stock solution in DMSO to obtain a range of concentrations (e.g., 10-fold dilutions from 1 mM down to 10 nM).
-
Further dilute each of these DMSO stock concentrations 1:100 in assay buffer to create the working inhibitor solutions. This intermediate dilution step minimizes the final DMSO concentration in the assay.
b. Assay Plate Setup
-
Add 25 µL of the various this compound working solutions to the wells of a 96-well black microplate.
-
For the positive control (100% activity), add 25 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
For the negative control (no enzyme activity), add 50 µL of assay buffer.
c. Enzyme Addition and Pre-incubation
-
Prepare a working solution of human plasma kallikrein by diluting the stock solution in assay buffer to a concentration of 4 nM.
-
Add 25 µL of the 4 nM kallikrein working solution to each well containing the inhibitor and the positive control.
-
The final concentration of kallikrein in the 100 µL reaction volume will be 1 nM.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
d. Substrate Addition and Kinetic Measurement
-
Prepare a working solution of Z-Phe-Arg-AMC by diluting the 10 mM stock solution in assay buffer to a concentration of 200 µM.
-
Initiate the enzymatic reaction by adding 50 µL of the 200 µM Z-Phe-Arg-AMC working solution to all wells.
-
The final concentration of the substrate in the 100 µL reaction volume will be 100 µM.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.
Data Presentation
Table 1: Example Plate Layout for IC50 Determination
| Well | Content |
| A1-A3 | Negative Control (No Enzyme) |
| B1-B3 | Positive Control (100% Activity, No Inhibitor) |
| C1-C3 | This compound [Highest Conc.] |
| D1-D3 | This compound [Conc. 2] |
| E1-E3 | This compound [Conc. 3] |
| F1-F3 | This compound [Conc. 4] |
| G1-G3 | This compound [Conc. 5] |
| H1-H3 | This compound [Lowest Conc.] |
Table 2: Summary of Assay Conditions
| Parameter | Value |
| Enzyme | Human Plasma Kallikrein |
| Final Enzyme Concentration | 1 nM |
| Substrate | Z-Phe-Arg-AMC |
| Final Substrate Concentration | 100 µM |
| Inhibitor | This compound |
| Final Inhibitor Concentration Range | e.g., 0.1 nM to 1 µM |
| Assay Buffer | 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 |
| Final Reaction Volume | 100 µL |
| Incubation Temperature | 37°C |
| Pre-incubation Time (Enzyme + Inhibitor) | 15 minutes |
| Reaction Time | 30 minutes (kinetic read) |
| Final DMSO Concentration | < 1% |
Data Analysis
-
Calculate the rate of reaction: For each well, determine the initial rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
Calculate the percent inhibition: Use the following formula to calculate the percentage of kallikrein inhibition for each this compound concentration:
% Inhibition = [1 - (V_inhibitor - V_blank) / (V_positive_control - V_blank)] * 100
Where:
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
V_blank is the rate of reaction in the negative control wells.
-
V_positive_control is the rate of reaction in the positive control wells (no inhibitor).
-
-
Determine the IC50 value: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Mandatory Visualizations
Caption: The Kallikrein-Kinin System and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound on plasma kallikrein.
References
Application Notes and Protocols: In Vivo Efficacy Models of Diabetic Macular Edema for Feniralstat
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diabetic Macular Edema (DME) is a major cause of vision loss in diabetic patients, characterized by the breakdown of the blood-retinal barrier (BRB) and subsequent fluid accumulation in the macula. While vascular endothelial growth factor (VEGF) is a key mediator, a significant number of patients show an incomplete response to anti-VEGF therapies, highlighting the need for novel therapeutic targets. The plasma kallikrein-kinin system (KKS) has emerged as a critical VEGF-independent pathway in the pathophysiology of DME.[1][2][3] Plasma kallikrein (PKal), a serine protease, is upregulated in the vitreous of DME patients and its activation leads to the production of bradykinin, a potent vasodilator that increases vascular permeability.[4][5][6]
Feniralstat is a potent and selective inhibitor of plasma kallikrein. These application notes provide a detailed framework for evaluating the in vivo efficacy of this compound in a preclinical model of diabetic macular edema. The protocols outlined below are based on established rodent models of diabetes and methodologies for assessing retinal vascular permeability and macular thickness.[1][6][7]
Proposed Signaling Pathway of this compound in DME
The activation of the plasma kallikrein-kinin system is implicated in the breakdown of the blood-retinal barrier. This compound, by inhibiting plasma kallikrein, is hypothesized to block the downstream cascade leading to vascular leakage and inflammation.
Data Presentation: Hypothetical In Vivo Efficacy of this compound
The following tables present hypothetical, yet plausible, quantitative data to illustrate the expected outcomes from the described experimental protocols.
Table 1: Effect of this compound on Retinal Vascular Permeability
| Treatment Group | N | Retinal Vascular Permeability (µg Evans Blue/g retina) | % Inhibition vs. Diabetic Control |
| Non-Diabetic Control | 10 | 10.5 ± 1.2 | N/A |
| Diabetic Control (Vehicle) | 10 | 25.8 ± 2.5 | 0% |
| This compound (Low Dose) | 10 | 18.2 ± 1.9 | 29.5% |
| This compound (High Dose) | 10 | 13.1 ± 1.5 | 49.2% |
| Positive Control (Anti-VEGF) | 10 | 15.4 ± 1.7 | 40.3% |
| p < 0.05, **p < 0.01 vs. Diabetic Control (Vehicle). Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Central Macular Thickness
| Treatment Group | N | Baseline CMT (µm) | Final CMT (µm) | Change in CMT (µm) |
| Non-Diabetic Control | 10 | 200.1 ± 5.2 | 201.5 ± 4.8 | +1.4 |
| Diabetic Control (Vehicle) | 10 | 245.3 ± 6.1 | 280.7 ± 7.3 | +35.4 |
| This compound (Low Dose) | 10 | 248.9 ± 5.8 | 260.2 ± 6.5 | +11.3 |
| This compound (High Dose) | 10 | 246.5 ± 6.3 | 249.8 ± 5.9** | +3.3 |
| Positive Control (Anti-VEGF) | 10 | 247.1 ± 5.5 | 255.4 ± 6.1 | +8.3 |
| *p < 0.05, **p < 0.01 vs. Diabetic Control (Vehicle) for Change in CMT. CMT = Central Macular Thickness. Data are presented as mean ± SEM. |
Experimental Protocols
A widely accepted and characterized model for these studies is the streptozotocin (STZ)-induced diabetic rat model, which mimics many features of human diabetic retinopathy.[1]
Animal Model: Streptozotocin (STZ)-Induced Diabetic Rat
-
Species: Male Sprague-Dawley rats (8 weeks old).
-
Induction of Diabetes: A single intraperitoneal injection of STZ (60 mg/kg) dissolved in citrate buffer (pH 4.5).
-
Confirmation of Diabetes: Blood glucose levels are measured 72 hours post-STZ injection. Rats with blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
Monitoring: Blood glucose and body weight are monitored weekly.
Experimental Workflow
Treatment Groups and Drug Administration
-
Group 1 (Non-Diabetic Control): Healthy rats receiving vehicle.
-
Group 2 (Diabetic Control): STZ-diabetic rats receiving vehicle.
-
Group 3 (this compound Low Dose): STZ-diabetic rats receiving a low dose of this compound.
-
Group 4 (this compound High Dose): STZ-diabetic rats receiving a high dose of this compound.
-
Group 5 (Positive Control): STZ-diabetic rats receiving a standard-of-care treatment, such as an intravitreal anti-VEGF agent.
Administration: this compound is administered orally once daily for a period of 4 weeks, commencing 4 weeks after the induction of diabetes.
Efficacy Endpoints and Measurement Protocols
This assay quantifies the breakdown of the blood-retinal barrier.
-
Procedure:
-
At the end of the treatment period, Evans blue dye (45 mg/kg) is injected intravenously.
-
After 2 hours of circulation, the animals are euthanized, and the retinas are carefully dissected.
-
The Evans blue dye is extracted from the retinal tissue using formamide.
-
The concentration of the extracted dye is measured spectrophotometrically at 620 nm.
-
-
Data Expression: The permeability is expressed as micrograms of Evans blue per gram of retinal tissue.
SD-OCT provides high-resolution, cross-sectional images of the retina, allowing for the quantification of macular thickness.
-
Procedure:
-
Animals are anesthetized, and their pupils are dilated.
-
SD-OCT scans are performed at baseline (before initiation of treatment) and at the end of the study.
-
The thickness of the central retina (macular equivalent) is measured using the instrument's software.
-
-
Data Expression: Retinal thickness is expressed in micrometers (µm).
Histological analysis provides qualitative and quantitative assessment of retinal morphology.
-
Procedure:
-
Following euthanasia, the eyes are enucleated and fixed in formalin.
-
The retinal tissue is embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
The sections are examined under a microscope to assess for cellular changes, edema, and disruption of retinal layers.
-
The provided protocols offer a robust framework for the preclinical evaluation of this compound's efficacy in a diabetic macular edema model. By targeting the plasma kallikrein-kinin system, this compound represents a promising therapeutic approach, potentially offering a VEGF-independent treatment option for DME. The successful demonstration of efficacy in these in vivo models would provide a strong rationale for advancing this compound into clinical development for the treatment of diabetic macular edema.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. Plasma Kallikrein Inhibition in Diabetic Macular Edema | Retinal Physician [retinalphysician.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Plasma kallikrein and diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Plasma Kallikrein With a Novel Bicyclic Peptide Inhibitor (THR-149) Reduces Retinal Thickening in a Diabetic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Feniralstat in Vascular Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Feniralstat, a potent plasma kallikrein inhibitor, in vascular permeability assays. Understanding the role of the plasma kallikrein-kinin system in modulating vascular leakage is crucial in various pathological conditions, including inflammation, hereditary angioedema, and diabetic macular edema. This compound can be a valuable tool to investigate these processes and to evaluate potential therapeutic interventions.
Introduction
Vascular permeability is the capacity of blood vessel walls to allow the flow of small molecules or even whole cells in and out of the vessel. This process is tightly regulated by the vascular endothelium. In pathological states, inflammatory mediators can disrupt the integrity of the endothelial barrier, leading to excessive vascular leakage and tissue edema.[1][2][3][4] The plasma kallikrein-kinin system is a key contributor to increased vascular permeability. Plasma kallikrein, upon activation, cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasoactive peptide that induces vasodilation and increases vascular permeability.[3]
This compound is a highly potent and selective inhibitor of plasma kallikrein, with an IC50 of 6.7 nM for human plasma kallikrein.[5] By inhibiting plasma kallikrein, this compound prevents the generation of bradykinin and can therefore be used to study and potentially mitigate pathological increases in vascular permeability. These notes provide protocols for both in vivo and in vitro vascular permeability assays to assess the efficacy of this compound.
Signaling Pathway of Plasma Kallikrein-Mediated Vascular Permeability
The diagram below illustrates the signaling cascade leading to increased vascular permeability initiated by the plasma kallikrein-kinin system and the point of intervention for this compound.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. Vascular permeability, vascular hyperpermeability and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Formulation of Feniralstat for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feniralstat (also known as KVD-824) is a potent and selective inhibitor of plasma kallikrein, a key enzyme in the kallikrein-kinin system.[1][2] By inhibiting plasma kallikrein, this compound blocks the production of bradykinin, a potent vasodilator and inflammatory mediator. This mechanism of action makes this compound a promising therapeutic candidate for the treatment of diseases driven by excess bradykinin, such as hereditary angioedema (HAE) and diabetic macular edema.[3]
This compound is a pyrazole derivative with a molecular formula of C26H25F2N5O4 and a molecular weight of 509.51 g/mol .[2][4] As with many new chemical entities, this compound is poorly soluble in water, which presents a significant challenge for developing formulations suitable for preclinical evaluation.[5][6] Appropriate formulation is critical to ensure adequate drug exposure in preclinical studies to enable accurate assessment of its pharmacodynamic, pharmacokinetic, and toxicological properties.
These application notes provide a comprehensive guide to formulating this compound for preclinical research, including detailed protocols for vehicle selection, stability testing, and in vitro and in vivo characterization.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C26H25F2N5O4 | [4] |
| Molecular Weight | 509.51 g/mol | [2] |
| Appearance | Solid | [2] |
| IC50 (Human plasma kallikrein) | 6.7 nM | [1][2] |
| Solubility in DMSO | ≥ 80.00 mg/mL (157.01 mM) | [7] |
Table 2: Example Preclinical Formulations for this compound
| Formulation Components | Achievable Concentration | Notes | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.45 mM) | Clear solution. Heat and/or sonication may be used to aid dissolution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (2.45 mM) | Clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.45 mM) | Clear solution. Caution for long-term dosing. | [1] |
Table 3: Template for this compound Formulation Stability Data
| Formulation Vehicle | Storage Condition | Initial Concentration (mg/mL) | Concentration at 24h (mg/mL) | Concentration at 48h (mg/mL) | % Recovery (48h) | Observations |
| Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Room Temperature | |||||
| Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 4°C | |||||
| Example: 10% DMSO, 90% Corn Oil | Room Temperature | |||||
| Example: 10% DMSO, 90% Corn Oil | 4°C |
Table 4: Template for Preclinical Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Example: Formulation 1 | |||||
| Example: Formulation 2 | |||||
| Example: Formulation 3 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulations for Oral Administration
This protocol details the preparation of three common types of formulations for poorly soluble compounds, suitable for oral gavage in preclinical species.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Corn oil
-
Sterile vials
-
Magnetic stirrer and stir bars
-
Sonicator bath
Procedure:
Formulation A: Co-solvent/Surfactant System
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile vial, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the vial and mix thoroughly using a vortex or magnetic stirrer until a clear solution is formed.
-
Add Tween-80 to the solution and mix until homogeneous.
-
Slowly add saline to the mixture while stirring continuously to reach the final desired volume.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, sonication or gentle warming may be applied to aid dissolution.[1]
Formulation B: Cyclodextrin-based System
-
Weigh the required amount of this compound powder.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile vial, add the required volume of the this compound DMSO stock solution.
-
Add the 20% SBE-β-CD solution to the vial and mix thoroughly until a clear solution is obtained.
Formulation C: Oil-based Suspension/Solution
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile vial, add the required volume of the this compound DMSO stock solution.
-
Add corn oil to the vial and mix thoroughly using a vortex or magnetic stirrer until a uniform suspension or clear solution is achieved.
Protocol 2: Stability Assessment of this compound Formulations
This protocol outlines a method to assess the short-term stability of prepared this compound formulations.
Materials:
-
Prepared this compound formulations
-
HPLC system with a suitable column and detector
-
Appropriate mobile phase for this compound analysis
-
Incubators or controlled temperature chambers (e.g., 4°C and room temperature)
Procedure:
-
Immediately after preparation (T=0), take an aliquot of each formulation for HPLC analysis to determine the initial concentration of this compound.
-
Store aliquots of each formulation under different conditions (e.g., room temperature and 4°C).
-
At predetermined time points (e.g., 4, 8, 24, and 48 hours), withdraw an aliquot from each storage condition.
-
Prepare the samples for HPLC analysis (this may involve dilution and/or protein precipitation).
-
Analyze the samples by HPLC to determine the concentration of this compound.
-
Calculate the percentage of the initial concentration remaining at each time point. A formulation is generally considered stable if the concentration remains within 90-110% of the initial concentration.[2]
Protocol 3: In Vitro Drug Release Study
This protocol describes a dialysis-based method for assessing the in vitro release of this compound from different formulations.
Materials:
-
Prepared this compound formulations
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Phosphate buffered saline (PBS), pH 7.4, as the release medium
-
Shaking water bath or incubator
-
HPLC system for analysis
Procedure:
-
Soak the dialysis tubing in the release medium as per the manufacturer's instructions.
-
Pipette a known volume and concentration of the this compound formulation into a sealed dialysis bag.
-
Place the dialysis bag into a larger container with a known volume of pre-warmed (37°C) release medium.
-
Place the container in a shaking water bath at 37°C.
-
At specified time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: Oral Bioavailability Study in Rats
This protocol provides a general procedure for conducting an oral bioavailability study of this compound in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Prepared this compound formulations
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
Collect blood samples at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein or jugular vein catheter).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
For determination of absolute bioavailability, an intravenous administration group is also required.
Visualizations
Caption: Mechanism of Action of this compound in the Kallikrein-Kinin System.
Caption: Preclinical Formulation Development Workflow for this compound.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. optibrium.com [optibrium.com]
- 3. Enhanced oral bioavailability of fenofibrate using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Sequential Drug Release in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Feniralstat Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended stability and storage conditions for Feniralstat. The included protocols are designed to offer a framework for establishing in-house stability studies, ensuring the integrity and reliability of the compound for research and development purposes.
Application Notes
This compound is a potent and selective plasma kallikrein inhibitor. To ensure its efficacy and prevent degradation, adherence to proper storage and handling protocols is critical. The stability of this compound is dependent on its form (solid or in solvent) and the storage temperature.
Recommended Storage Conditions
To maintain the integrity of this compound, the following storage conditions are recommended based on supplier data sheets. It is crucial to protect the compound from direct sunlight and moisture.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[1] | Store in a tightly sealed container. |
| In Solvent (Stock Solution) | -80°C | Up to 1 year[1] | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | Up to 1 month[2][3] | Suitable for shorter-term storage of stock solutions. | |
| 4°C | Up to 1 week[1] | For readily accessible, short-term use. |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[2] If a prepared solution is a suspension, it should be used immediately.[1]
General Handling
-
Reconstitution: When preparing stock solutions, for example in DMSO, sonication may be required to achieve full dissolution.[1]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[1][2]
-
Protection from Light and Moisture: this compound should be kept away from direct sunlight and moisture.[1]
Experimental Protocols
The following protocols are based on general guidelines for stability testing of pharmaceutical substances, such as those from the International Council for Harmonisation (ICH).[4][5] These should be adapted to specific laboratory conditions and analytical methods.
Protocol 1: Long-Term Stability Study of Solid this compound
Objective: To evaluate the stability of solid this compound under recommended long-term storage conditions.
Materials:
-
This compound (solid powder) from at least three different batches, if possible.[6]
-
Amber glass vials with tight-fitting caps.
-
Calibrated stability chamber or freezer set to -20°C ± 2°C.
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for purity and content analysis.
-
Other necessary analytical equipment for characterization (e.g., for appearance, water content).
Methodology:
-
Initial Analysis (Time 0):
-
For each batch, perform a comprehensive initial analysis including:
-
Appearance (visual inspection).
-
Purity and impurity profile by a validated stability-indicating HPLC method.
-
Water content (e.g., by Karl Fischer titration).
-
Assay (potency).
-
-
-
Sample Preparation and Storage:
-
Accurately weigh appropriate amounts of solid this compound into amber glass vials.
-
Securely cap the vials and label them clearly with the batch number, date, and time point.
-
Place the vials in the stability chamber at -20°C.
-
-
Testing Schedule:
-
Withdraw samples for analysis at the following time points: 3, 6, 9, 12, 18, 24, and 36 months.[5]
-
-
Analysis at Each Time Point:
-
At each scheduled interval, remove the required number of vials from the chamber.
-
Allow the vials to equilibrate to room temperature before opening to prevent condensation.
-
Perform the same set of analyses as conducted at Time 0 (appearance, purity, water content, and assay).
-
-
Data Analysis:
-
Compare the results at each time point to the initial data.
-
Evaluate any changes in appearance, and quantify any decrease in purity or assay values, and any increase in impurities or water content.
-
The substance is considered stable if it remains within the predefined specifications.
-
Protocol 2: Accelerated Stability Study of this compound in Solution
Objective: To assess the short-term stability of a this compound stock solution under accelerated conditions to understand the impact of short-term excursions from recommended storage.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cryovials or other suitable containers for aliquots.
-
Calibrated incubators or stability chambers set to 4°C ± 2°C and 25°C ± 2°C / 60% ± 5% Relative Humidity (RH).
-
HPLC system.
Methodology:
-
Initial Analysis (Time 0):
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO).
-
Perform an initial analysis to determine the initial concentration (assay) and purity profile using a validated HPLC method.
-
-
Sample Preparation and Storage:
-
Aliquot the stock solution into multiple cryovials.
-
Divide the aliquots into two sets and store them under the following conditions:
-
Set A: 4°C.
-
Set B: 25°C / 60% RH.
-
-
-
Testing Schedule:
-
For an accelerated study, a minimum of three time points is recommended, for example: 0, 3, and 6 months for the 25°C condition. For the 4°C condition, testing could be performed at intervals such as 0, 1, 2, and 4 weeks.
-
-
Analysis at Each Time Point:
-
At each designated time point, retrieve a set of aliquots from each storage condition.
-
Analyze the samples for purity and assay using the same HPLC method as for the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of degradation and the remaining potency at each time point relative to the initial analysis.
-
Significant changes at accelerated conditions may suggest a need for stricter control over storage and handling during routine use.
-
Visualizations
Caption: General workflow for a comprehensive stability testing program for a pharmaceutical substance like this compound.
References
Application Notes and Protocols for In Vivo Studies with Feniralstat
Topic: Feniralstat Dosage Calculation for In Vivo Studies For: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as KVD-824, is a potent and selective small-molecule inhibitor of plasma kallikrein.[1][2][3] Contrary to initial assumptions, this compound's primary mechanism of action is not the inhibition of aldose reductase but the modulation of the kallikrein-kinin system. This system plays a crucial role in inflammation, blood pressure regulation, and coagulation. The therapeutic potential of this compound is being explored for conditions such as hereditary angioedema (HAE) and diabetic macular edema.[4]
These application notes provide a comprehensive guide for researchers aiming to determine the appropriate dosage of this compound for in vivo preclinical studies. Due to the limited publicly available data on specific animal dosages, this document emphasizes the principles and methodologies for conducting dose-ranging studies to establish a safe and efficacious dose.
Mechanism of Action: Plasma Kallikrein Inhibition
Plasma kallikrein is a serine protease that, upon activation, cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator and mediator of inflammation. In pathological conditions such as HAE, excessive plasma kallikrein activity leads to an overproduction of bradykinin, resulting in recurrent episodes of severe swelling. This compound, by inhibiting plasma kallikrein, blocks this cascade, thereby reducing bradykinin production and mitigating the inflammatory response.
Signaling Pathway of Plasma Kallikrein and Inhibition by this compound
Caption: Inhibition of the plasma kallikrein-kinin system by this compound.
Quantitative Data Summary
| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effects | Reference |
| This compound (KVD-824) | (e.g., Mouse, Rat) | (e.g., Oral, IV, IP) | (To be determined) | (e.g., Efficacy, Toxicity) | (Internal Study ID) |
| Bicyclic Peptide PKal Inhibitor | Rat | Systemic | 0.43 - 0.60 mg/kg | No overt toxicological effect | [5] |
| Bicyclic Peptide PKal Inhibitor | Cynomolgus Monkey | Systemic | 0.42 - 0.49 mg/kg | No overt toxicological effect | [5] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound is a pyrazole derivative with limited aqueous solubility. A common approach for its formulation involves the use of a vehicle to enhance solubility and bioavailability.
Materials:
-
This compound (KVD-824) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol for a Clear Solution (Example): [3]
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 12.5 mg/mL). Sonication may be required to fully dissolve the compound.
-
Vehicle Preparation: In a sterile tube, combine the vehicle components. A common vehicle composition is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
-
-
Working Solution Preparation:
-
To prepare a 1 mg/mL working solution, for example, add the required volume of the this compound stock solution to the pre-mixed vehicle.
-
For a final volume of 1 mL, add 80 µL of the 12.5 mg/mL stock solution to 920 µL of the vehicle.
-
Vortex thoroughly until a clear solution is obtained.
-
-
Administration: The prepared solution should be administered to animals based on their body weight to achieve the desired mg/kg dose. It is recommended to prepare the working solution fresh on the day of use.
Dose-Ranging Study for Efficacy and Toxicity
A dose-ranging study is essential to determine the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).
Animal Model:
-
Select an appropriate animal model relevant to the disease being studied (e.g., a transgenic model of HAE or an induced model of diabetic macular edema).
-
Use a sufficient number of animals per group (typically 6-10) to ensure statistical power.
Experimental Design:
-
Group Allocation: Divide animals into several groups:
-
Group 1: Vehicle control
-
Group 2: Low dose of this compound
-
Group 3: Mid dose of this compound
-
Group 4: High dose of this compound
-
-
Dose Selection:
-
The initial dose range can be informed by the in vitro IC50 of this compound (6.7 nM for human plasma kallikrein) and data from similar compounds (e.g., starting with a low dose around 0.1-0.5 mg/kg).[3]
-
Subsequent doses can be escalated by a factor of 2-3x.
-
-
Administration: Administer this compound or the vehicle to the respective groups according to the chosen route and frequency.
-
Monitoring:
-
Efficacy: Monitor relevant pharmacodynamic markers (e.g., plasma kallikrein activity, bradykinin levels) and disease-specific endpoints (e.g., frequency of angioedema attacks, retinal vascular leakage).
-
Toxicity: Observe animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior. Conduct regular hematology and serum chemistry analysis.
-
-
Data Analysis: Analyze the dose-response relationship to identify the MED and MTD.
Workflow and Diagrams
Experimental Workflow for In Vivo Dosage Determination
Caption: Workflow for determining the optimal in vivo dosage of this compound.
Conclusion
While specific in vivo dosages for this compound in preclinical models are not yet widely published, a systematic approach to dose-finding is crucial for obtaining reliable and reproducible data. By understanding its mechanism of action as a plasma kallikrein inhibitor and following a structured dose-ranging protocol, researchers can effectively determine a safe and efficacious dose for their in vivo studies. Careful formulation and diligent monitoring for both efficacy and toxicity are paramount to the successful preclinical development of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | KVD-824 | Potent kallikrein inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of the Aldose Reductase Inhibitor Epalrestat in Primary Cell Cultures Versus Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hyperglycemia is a hallmark of diabetes mellitus and a primary contributor to the development of diabetic complications. One of the key mechanisms implicated in hyperglycemia-induced cellular damage is the overactivation of the polyol pathway. Aldose reductase, the rate-limiting enzyme in this pathway, converts excess glucose to sorbitol. This process leads to osmotic stress, depletion of NADPH, and increased oxidative stress, ultimately contributing to cellular dysfunction.
Epalrestat is a non-competitive and reversible inhibitor of aldose reductase and is clinically used for the treatment of diabetic neuropathy.[1] Its mechanism of action involves blocking the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects of the polyol pathway.[2] Understanding the efficacy and cellular response to Epalrestat in different in vitro models is crucial for preclinical research and drug development. This document provides detailed application notes and protocols for the use of Epalrestat in both primary cell cultures and established cell lines, highlighting key differences and considerations for experimental design.
Primary cells, isolated directly from tissues, are more physiologically relevant as they retain many of the characteristics of their tissue of origin.[3] However, they have a limited lifespan and can be more challenging to culture.[4] In contrast, cell lines are immortalized, easy to culture, and provide a more homogenous population, but may have undergone significant genetic and phenotypic changes.[3][4] This document will explore the application of Epalrestat in both systems to provide a comprehensive guide for researchers.
Data Presentation: Quantitative Effects of Epalrestat
The following table summarizes the quantitative effects of Epalrestat observed in various primary cell and cell line models. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
| Cell Type | Model System | Epalrestat Concentration | Experimental Condition | Measured Effect | Reference |
| Primary Cells | PMM2-CDG Patient Fibroblasts | 10 µM | --- | 30% to 400% increase in PMM2 enzyme activity | [5] |
| Cell Line | Rat Renal Tubular (NRK-52E) | 1 µM | High Glucose (30 mM) for 48h | Attenuated the decrease in cell viability (High glucose alone reduced viability to 84% of control) | [6] |
| Cell Line | Mouse Brain Microvascular Endothelial (bEnd.3) | 30 µM | Oxygen-Glucose Deprivation (OGD) | Optimal stimulatory concentration for subsequent experiments | [7] |
| Cell Line | Mouse Brain Microvascular Endothelial (bEnd.3) | 50 µM | Oxygen-Glucose Deprivation (OGD) | Showed cellular toxicity | [7] |
| Cell Line | Human Neuroblastoma (SH-SY5Y) | Up to 50 µM | --- | No toxic effect observed | [8][9] |
| Cell Line | Human Neuroblastoma (SH-SY5Y) | 50 µM | H₂O₂ (100 µM) | Showed antioxidant activity against H₂O₂-induced cytotoxicity, ROS formation, and mitochondrial membrane damage | [8][9] |
| Cell Line | Human Neuroblastoma (SH-SY5Y) | 100 µM and above | --- | Toxic effect observed | [8][9] |
Signaling Pathways Modulated by Epalrestat
Epalrestat has been shown to modulate several key signaling pathways implicated in hyperglycemia-induced cellular damage. By inhibiting aldose reductase, Epalrestat prevents the accumulation of sorbitol and the subsequent activation of stress-related pathways.
Figure 1: Polyol Pathway and Site of Epalrestat Action.
Experimental Protocols
The following protocols are generalized methodologies for assessing the efficacy of Epalrestat in both primary cell cultures and cell lines under high glucose conditions. It is recommended to optimize these protocols for specific cell types and experimental questions.
Protocol 1: Assessment of Cell Viability under High Glucose Conditions
This protocol describes the use of the MTT assay to determine the effect of Epalrestat on cell viability in the presence of high glucose.
Materials:
-
Primary cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) or cell line (e.g., NRK-52E)
-
Complete cell culture medium
-
Low glucose (5 mM) and high glucose (30 mM) culture medium
-
Epalrestat (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in their standard complete culture medium.
-
Treatment:
-
Aspirate the medium and replace it with either low glucose (5 mM) or high glucose (30 mM) medium.
-
Add Epalrestat at various concentrations (e.g., 0.1, 1, 10, 50 µM) to the designated wells. Include a vehicle control (DMSO) for each glucose concentration.
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the low glucose control.
Figure 2: Experimental Workflow for Cell Viability Assay.
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol outlines the procedure for analyzing the expression of key signaling proteins (e.g., p-PKC, p-NF-κB) in response to high glucose and Epalrestat treatment.
Materials:
-
Primary cells or cell line cultured in 6-well plates
-
Low glucose (5 mM) and high glucose (30 mM) culture medium
-
Epalrestat
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-PKC, anti-PKC, anti-p-NF-κB, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates to ~80% confluency. Treat the cells with low or high glucose medium with or without Epalrestat as described in Protocol 1.
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
Conclusion
The choice between primary cells and cell lines for studying the effects of Epalrestat depends on the specific research question. Primary cells offer higher physiological relevance, which is crucial for translational studies, while cell lines provide a more convenient and reproducible system for initial screening and mechanistic studies. The provided protocols and data serve as a guide for researchers to design and interpret experiments aimed at understanding the cellular and molecular effects of aldose reductase inhibition in different in vitro models of diabetic complications.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Epalrestat? [synapse.patsnap.com]
- 3. stemcell.com [stemcell.com]
- 4. audubonbio.com [audubonbio.com]
- 5. Repurposing the aldose reductase inhibitor and diabetic neuropathy drug epalrestat for the congenital disorder of glycosylation PMM2-CDG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renoprotective Effects of Aldose Reductase Inhibitor Epalrestat against High Glucose-Induced Cellular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Aldose Reductase Inhibitor Epalrestat Maintains Blood–Brain Barrier Integrity by Enhancing Endothelial Cell Function during Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Epalrestat on Hydrogen Peroxide-Induced Neurodegeneration in SH-SY5Y Cellular Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Epalrestat on Hydrogen Peroxide-Induced Neurodegeneration in SH-SY5Y Cellular Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with Feniralstat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feniralstat is a potent and selective small molecule inhibitor of plasma kallikrein (KLKB1), a key enzyme in the kallikrein-kinin system.[1] Dysregulation of this system, leading to excessive bradykinin production, is the underlying cause of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent and unpredictable swelling attacks.[2][3] this compound is developed for the prophylactic treatment of HAE attacks by directly inhibiting plasma kallikrein and thereby preventing the overproduction of bradykinin.[1]
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with this compound. The primary targets for IHC analysis are plasma kallikrein (KLKB1), the direct target of this compound, and the bradykinin B2 receptor, a key mediator of bradykinin's pro-inflammatory and vasoactive effects. These protocols are designed to assist researchers in visualizing and quantifying the expression and localization of these key proteins in relevant tissues, such as skin and other tissues affected by angioedema.
Signaling Pathway of the Kallikrein-Kinin System and this compound's Mechanism of Action
The diagram below illustrates the central role of plasma kallikrein in the generation of bradykinin and the mechanism by which this compound exerts its therapeutic effect.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Feniralstat Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Feniralstat (also known as KVD-824) dosage for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (KVD-824) is a potent and selective small-molecule inhibitor of plasma kallikrein.[1][2] Its primary mechanism of action is the inhibition of plasma kallikrein, an enzyme that plays a crucial role in the kallikrein-kinin system. By blocking plasma kallikrein, this compound prevents the cleavage of high-molecular-weight kininogen (HK) to produce bradykinin, a potent vasodilator and inflammatory mediator. This mechanism is central to its therapeutic potential in conditions like hereditary angioedema (HAE) and diabetic macular edema (DME).
Q2: What is the recommended starting dose for this compound in animal models?
As of the latest available information, specific preclinical dosing regimens for this compound in various animal models have not been publicly disclosed in detail. The development of this compound has progressed to Phase 2 clinical trials in humans for hereditary angioedema.[2][3][4] The doses used in these human trials were 300 mg, 600 mg, and 900 mg administered twice daily.[2][3][4]
For preclinical in vivo experiments, the optimal dosage will depend on the animal model, the indication being studied, and the pharmacokinetic/pharmacodynamic (PK/PD) profile of the drug in that species. Researchers should conduct a dose-ranging study to determine the effective dose for their specific experimental setup.
Q3: How should I formulate this compound for oral administration in rodents?
This compound is available as a powder and needs to be dissolved in a suitable vehicle for oral administration (e.g., oral gavage). The choice of vehicle is critical for ensuring solubility and bioavailability. One supplier suggests a formulation protocol that yields a clear solution.[1]
Table 1: Sample Formulation Protocol for this compound [1]
| Component | Percentage of Final Volume | Example for 1 mL Final Volume |
| DMSO | 10% | 100 µL of 12.5 mg/mL stock |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Note: This protocol is a starting point. The final formulation may need to be optimized based on the required dose concentration and the specific animal model.
Experimental Protocols
Protocol 1: Dose-Ranging Study for this compound in a Rodent Model
This protocol outlines a general procedure for a pilot dose-ranging study to determine the effective dose of this compound for a specific in vivo model.
-
Animal Model: Select the appropriate rodent model for the disease under investigation.
-
Group Allocation: Divide the animals into several groups (e.g., n=5-8 per group), including a vehicle control group and at least three dose-level groups (low, medium, high).
-
Dose Selection: Based on available in vitro IC50 data (6.7 nM for human plasma kallikrein) and doses of other oral kallikrein inhibitors, a starting range could be hypothesized (e.g., 1, 10, and 30 mg/kg).[1]
-
Formulation: Prepare the this compound formulation and the vehicle control on the day of dosing.
-
Administration: Administer the assigned dose or vehicle to each animal via oral gavage. The volume should not exceed 10 ml/kg of the animal's body weight.[5]
-
Monitoring: Observe the animals for any signs of toxicity or adverse effects at regular intervals post-administration.
-
Pharmacodynamic Endpoint: At a predetermined time point post-dosing, collect blood samples to measure the inhibition of plasma kallikrein activity or other relevant biomarkers.
-
Efficacy Endpoint: Evaluate the therapeutic effect of this compound based on the specific disease model's parameters (e.g., reduction in paw edema in an inflammation model).
-
Data Analysis: Analyze the dose-response relationship to identify the optimal dose for subsequent larger-scale efficacy studies.
Troubleshooting Guides
Issue 1: Difficulty with Oral Gavage Procedure
Oral gavage can be a stressful procedure for both the animal and the researcher.[6] Common issues include animal resistance, esophageal trauma, and accidental tracheal administration.[6]
Table 2: Troubleshooting Oral Gavage in Rodents
| Symptom | Possible Cause | Suggested Solution |
| Animal struggles excessively | Improper restraint | Use a firm but gentle "fist" grip to secure the mouse, ensuring the head and body are in a straight line.[7] Allow the animal to acclimate to handling before the procedure.[8] |
| Resistance when inserting the gavage needle | Incorrect angle or placement | Ensure the needle is inserted to one side of the mouth and gently guided along the roof of the mouth towards the esophagus. Do not force the needle; allow the animal to swallow it.[9] |
| Fluid bubbling from the nose or coughing | Accidental administration into the trachea | Immediately stop the administration and withdraw the needle.[8] Monitor the animal closely for respiratory distress.[5] Refine your technique to ensure proper placement in the esophagus. |
| Blood on the gavage needle | Esophageal or pharyngeal injury | Use a flexible plastic feeding tube instead of a rigid metal one to minimize the risk of trauma.[8] Ensure the tip of the needle is smooth and rounded. |
Issue 2: High Variability in Experimental Results
High variability between animals can obscure the true effect of the drug.
Table 3: Troubleshooting High Experimental Variability
| Possible Cause | Suggested Solution |
| Inconsistent dosing | Ensure accurate calculation of the dose for each animal based on its most recent body weight. Use precise techniques for formulation and administration. |
| Stress-induced physiological changes | Handle animals gently and consistently to minimize stress, which can be a confounding variable.[6] Consider acclimatizing animals to the gavage procedure with vehicle administration before starting the actual experiment. |
| Formulation issues (precipitation) | Prepare the dosing solution fresh each day.[1] If the solution appears cloudy or contains precipitates, adjust the formulation or sonicate to ensure complete dissolution. |
| Biological variability | Increase the number of animals per group to improve statistical power. Ensure that animals are age and sex-matched across all experimental groups. |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the Kallikrein-Kinin System.
Experimental Workflow
Caption: Experimental workflow for this compound dosage optimization.
Troubleshooting Logic
Caption: Troubleshooting decision tree for in vivo this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. FDA lifts clinical hold on KalVista’s Phase II angioedema trial of KVD824 [clinicaltrialsarena.com]
- 4. KalVista Pharmaceuticals Announces the Lifting of FDA Clinical Hold for Phase 2 Trial of KVD824 | KalVista Pharmaceuticals [ir.kalvista.com]
- 5. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. instechlabs.com [instechlabs.com]
- 9. research.sdsu.edu [research.sdsu.edu]
Technical Support Center: Investigating Potential Off-Target Effects of Feniralstat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Feniralstat (KVD-824), a potent and selective plasma kallikrein inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of plasma kallikrein. Its intended therapeutic effect is to reduce the production of bradykinin, a mediator of swelling and inflammation, which is particularly relevant in conditions like hereditary angioedema (HAE).
Q2: What are the known or suspected off-target effects of this compound?
A2: The most significant suspected off-target effect of this compound is hepatotoxicity. The Phase 2 clinical trial (KOMPLETE, NCT05055258) for the prophylactic treatment of HAE was terminated due to observations of clinically significant elevations in liver enzymes in some participants.
Q3: What were the specific clinical observations of hepatotoxicity with this compound?
A3: In the KOMPLETE trial, some participants across all three dose groups (300 mg, 600 mg, and 900 mg, taken twice daily) experienced Grade 3 or Grade 4 elevations of liver enzymes. These elevations occurred between two and twelve weeks of initiating treatment. Notably, the affected individuals were asymptomatic and did not show a concurrent increase in bilirubin levels.
Q4: Has a specific mechanism for this compound-induced liver injury been identified?
A4: As of the latest publicly available information, the specific molecular mechanism underlying this compound-induced liver injury has not been elucidated. The observed liver enzyme elevations suggest drug-induced liver injury (DILI), which can occur through various mechanisms, including direct cellular toxicity, metabolic bioactivation, mitochondrial dysfunction, or immune-mediated responses.
Q5: How selective is this compound for plasma kallikrein?
A5: Preclinical data indicate that this compound is highly selective for plasma kallikrein. It has been reported to have significantly lower inhibitory activity against other related serine proteases, such as tissue kallikrein (KLK1), Factor XIa, and Factor XIIa. This high selectivity suggests that the observed hepatotoxicity is likely due to an off-target interaction with a protein or pathway not closely related to its primary target.
Troubleshooting Guides
This section provides guidance for researchers who observe unexpected signs of hepatotoxicity in their in vitro or in vivo experiments with this compound.
Scenario 1: You observe cytotoxicity in hepatocyte cultures treated with this compound.
Question: I'm seeing a dose-dependent decrease in cell viability in my hepatocyte cell line (e.g., HepG2, Huh7) or primary human hepatocytes after treatment with this compound. What should I do next?
Answer: This observation suggests a potential direct cytotoxic effect of this compound on liver cells. The following steps will help you characterize this effect:
-
Confirm the finding: Repeat the cytotoxicity assay using a different method (e.g., if you used an MTS assay, try a lactate dehydrogenase (LDH) release assay) to rule out assay-specific artifacts.
-
Determine the nature of cell death: Perform assays to distinguish between apoptosis and necrosis (e.g., caspase-3/7 activity assay for apoptosis, propidium iodide staining for necrosis).
-
Characterize the type of liver injury: Measure key liver injury biomarkers in the cell culture supernatant to determine if the toxicity is primarily hepatocellular or cholestatic.
-
Hepatocellular injury: Measure alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
-
Cholestatic injury: Measure alkaline phosphatase (ALP) and bilirubin levels.
-
Workflow for investigating in vitro hepatotoxicity.
Scenario 2: You suspect mitochondrial dysfunction as a potential off-target effect.
Question: My initial cytotoxicity assays suggest this compound is impacting cellular respiration or mitochondrial health. How can I investigate this further?
Answer: Mitochondrial toxicity is a common mechanism of DILI. To investigate this, you can perform a series of targeted assays:
-
Assess mitochondrial membrane potential: Use fluorescent dyes like JC-1 or TMRM to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.
-
Measure cellular respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
-
Quantify ATP levels: A decrease in cellular ATP levels can indicate impaired mitochondrial function.
-
Evaluate mitochondrial-mediated apoptosis: Look for the release of cytochrome c from the mitochondria into the cytosol.
Hypothetical pathway of mitochondrial toxicity.
Scenario 3: You observe elevated liver enzymes in an animal model treated with this compound.
Question: My animal study shows an increase in serum ALT and/or AST levels after administering this compound. What are the next steps to understand this in vivo hepatotoxicity?
Answer: Elevated serum aminotransferases are a clear indicator of liver damage in animal models. To further investigate this, you should:
-
Perform histopathological analysis: Collect liver tissue for hematoxylin and eosin (H&E) staining to visualize the extent and nature of the liver damage (e.g., necrosis, inflammation, steatosis).
-
Characterize the type of liver injury: In addition to ALT and AST, measure serum ALP and bilirubin to determine if the injury is hepatocellular, cholestatic, or mixed.
-
Investigate potential mechanisms: Based on your in vitro findings or the histopathology, you can perform more specific analyses on the liver tissue, such as:
-
Immunohistochemistry: Stain for markers of apoptosis (e.g., cleaved caspase-3) or oxidative stress (e.g., 4-HNE).
-
Gene expression analysis: Use qPCR or RNA-seq to look for changes in genes related to stress responses, inflammation, and metabolism.
-
Metabolomics: Analyze liver tissue or plasma for changes in key metabolites that could indicate specific pathway disruptions.
-
Data Presentation
The following table summarizes the publicly available information on the liver-related adverse events observed in the this compound (KVD-824) Phase 2 KOMPLETE clinical trial.
| Parameter | Observation |
| Clinical Trial | KOMPLETE (NCT05055258) |
| Indication | Prophylactic Treatment of Hereditary Angioedema (HAE) |
| Patient Population | 33 participants |
| Dose Groups | 300 mg, 600 mg, 900 mg (all twice daily) |
| Adverse Event | Elevation of liver enzymes |
| Severity | Grade 3 or Grade 4 |
| Incidence | 7 out of 33 participants |
| Time to Onset | 2 to 12 weeks |
| Associated Symptoms | Asymptomatic |
| Bilirubin Levels | No concomitant elevation |
| Trial Outcome | Terminated due to safety concerns |
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment
-
Cell Culture: Plate primary human hepatocytes or a suitable human hepatocyte cell line (e.g., HepG2, HepaRG) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a concentration range of this compound (and a vehicle control) for 24, 48, and 72 hours.
-
Cytotoxicity Assays:
-
MTS/MTT Assay: Measure mitochondrial reductase activity as an indicator of cell viability.
-
LDH Release Assay: Measure the release of lactate dehydrogenase from damaged cells into the culture medium as an indicator of cytotoxicity.
-
-
Biomarker Analysis: Collect the cell culture supernatant at each time point and measure the levels of ALT, AST, ALP, and bilirubin using commercially available assay kits.
-
Data Analysis: Calculate the EC50 for cytotoxicity and compare the biomarker levels between treated and control groups.
Protocol 2: Mitochondrial Toxicity Assessment
-
Cell Culture and Treatment: As described in Protocol 1.
-
Mitochondrial Membrane Potential (MMP) Assay:
-
Incubate the treated cells with a fluorescent MMP dye (e.g., JC-1 or TMRM) according to the manufacturer's instructions.
-
Measure the fluorescence using a plate reader or flow cytometer. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRM) indicates a loss of MMP.
-
-
Cellular Respiration Assay (Seahorse XF):
-
Plate cells in a Seahorse XF plate and treat with this compound.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
Measure the oxygen consumption rate (OCR) to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
-
ATP Quantification Assay:
-
Lyse the treated cells and measure the intracellular ATP concentration using a luciferase-based ATP assay kit.
-
-
Data Analysis: Compare the MMP, OCR parameters, and ATP levels between this compound-treated and vehicle-treated cells.
Technical Support Center: KVD-824 In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KVD-824 in in vitro plasma kallikrein activity assays. The information is designed to help identify and mitigate sources of variability to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is KVD-824 and what is its mechanism of action?
A1: KVD-824 (also known as Feniralstat) is a potent and selective small-molecule inhibitor of plasma kallikrein.[1] Its primary mechanism of action is to block the enzymatic activity of plasma kallikrein, a key protease in the kallikrein-kinin system. By inhibiting plasma kallikrein, KVD-824 prevents the cleavage of high-molecular-weight kininogen (HK) into bradykinin, a potent vasodilator that increases vascular permeability and mediates swelling attacks in conditions like Hereditary Angioedema (HAE).[2]
Q2: What type of in vitro assay is typically used to measure KVD-824 activity?
A2: The most common in vitro assay to determine the potency of KVD-824 is a plasma kallikrein inhibition assay. This is typically a biochemical assay that measures the residual activity of purified plasma kallikrein in the presence of varying concentrations of the inhibitor. These assays often utilize a chromogenic or fluorogenic peptide substrate that is cleaved by kallikrein to produce a detectable signal.
Q3: What are the key reagents and instrumentation needed for a plasma kallikrein inhibition assay?
A3: Key reagents include purified human plasma kallikrein, a specific chromogenic or fluorogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA or Pro-Phe-Arg-AMC), a suitable assay buffer (e.g., Tris-based buffer at physiological pH), and the inhibitor compound (KVD-824).[3][4][5] Instrumentation required is typically a microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength.
Q4: How should I prepare KVD-824 for use in an in vitro assay?
A4: KVD-824 should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock is then serially diluted to the desired concentrations in the assay buffer. It is crucial to ensure that the final concentration of the solvent in the assay is low (typically ≤1%) to avoid affecting enzyme activity.
Q5: What is a typical IC50 value for KVD-824 against plasma kallikrein?
A5: The reported half-maximal inhibitory concentration (IC50) for KVD-824 against human plasma kallikrein is approximately 6.7 nM. It is highly selective, with no significant inhibition of other related proteases like human KLK1, FXIa, and FXIIa at concentrations up to 40 µM.
Data Presentation
Quantitative data for KVD-824 and other reference plasma kallikrein inhibitors are summarized below. This data is essential for comparing the potency and selectivity of different compounds.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity |
| KVD-824 (this compound) | Human Plasma Kallikrein | Biochemical | 6.7 | >40,000 nM for KLK1, FXIa, FXIIa |
| Lanadelumab | Human Plasma Kallikrein | Biochemical | 0.044 µM | Specific for Plasma Kallikrein |
| Berotralstat | Human Plasma Kallikrein | Biochemical | - | Oral Plasma Kallikrein Inhibitor |
| Ecallantide | Human Plasma Kallikrein | Biochemical | - | Specific Kallikrein Inhibitor[6] |
Signaling Pathway and Experimental Workflow
Kallikrein-Kinin System and KVD-824 Inhibition
The following diagram illustrates the role of plasma kallikrein in the bradykinin pathway and the point of inhibition by KVD-824.
Caption: KVD-824 inhibits plasma kallikrein, blocking bradykinin release.
General Experimental Workflow for IC50 Determination
This diagram outlines the typical workflow for determining the IC50 value of KVD-824.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. angioedemanews.com [angioedemanews.com]
- 3. coachrom.com [coachrom.com]
- 4. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Technical Support Center: Strategies to Improve the Bioavailability of Feniralstat for Research
Welcome to the technical support center for Feniralstat. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in improving the oral bioavailability of this investigational plasma kallikrein inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) provide practical strategies and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: this compound, like many small molecule inhibitors, is likely to face challenges related to its physicochemical properties. Based on available information and general characteristics of similar compounds, the primary hurdles are expected to be:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for absorption.
-
Low Permeability: The ability of the drug to pass through the intestinal epithelium into the bloodstream might be restricted.
-
First-Pass Metabolism: After absorption, the drug may be extensively metabolized by enzymes in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.
Q2: What are the initial steps to consider when a this compound formulation shows low oral bioavailability in preclinical studies?
A2: When encountering low oral bioavailability, a systematic approach is crucial.
-
Confirm Analytical Methods: Ensure that the bioanalytical method for quantifying this compound in plasma is validated and accurate.
-
Assess Physicochemical Properties: Thoroughly characterize the solubility of this compound in biorelevant media (e.g., FaSSIF, FeSSIF) and its intestinal permeability (e.g., using a Caco-2 assay).
-
Evaluate Formulation Performance: Analyze the dissolution profile of your current formulation.
-
Investigate Pre-systemic Metabolism: Determine if first-pass metabolism is a significant contributor to low bioavailability.
Q3: Which formulation strategies are most promising for a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. The most common and effective approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its apparent solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and nanoemulsions can improve solubility and absorption.
-
Co-crystals: Forming a co-crystal of this compound with a suitable co-former can alter its crystal lattice and improve its solubility and dissolution properties.
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound Formulation
Symptoms:
-
Incomplete or slow release of this compound in in-vitro dissolution studies.
-
High variability in plasma concentrations in animal studies.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Poor wetting of the drug powder. | Incorporate a surfactant (e.g., Sodium Lauryl Sulfate, Tween® 80) into the formulation. |
| Drug particle agglomeration. | Reduce particle size through micronization or nanosizing. |
| Crystalline nature of the drug. | Explore the formation of amorphous solid dispersions with hydrophilic polymers (e.g., PVP, HPMC). |
| Inadequate solubility in the dissolution medium. | Use biorelevant dissolution media (FaSSIF, FeSSIF) that mimic the gastrointestinal environment. |
Issue 2: Low Intestinal Permeability
Symptom:
-
Low apparent permeability coefficient (Papp) in Caco-2 cell assays.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| High lipophilicity leading to poor partitioning into the aqueous layer at the cell surface. | Formulate as a nanoemulsion or SMEDDS to present the drug in a solubilized state. |
| Efflux by transporters like P-glycoprotein (P-gp). | Include a P-gp inhibitor (e.g., Verapamil) in the Caco-2 assay to confirm efflux. If confirmed, consider co-administration with a pharmaceutical-grade efflux inhibitor or use excipients that can inhibit P-gp. |
| Poor paracellular transport. | Investigate the use of permeation enhancers, though this approach requires careful toxicological evaluation. |
Issue 3: High First-Pass Metabolism
Symptom:
-
Significantly higher exposure after intravenous (IV) administration compared to oral administration, even with good solubility and permeability.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Extensive metabolism by cytochrome P450 enzymes in the gut wall and/or liver. | Co-administer with a known inhibitor of the specific CYP enzyme (if identified) in preclinical models to confirm the metabolic pathway. This is for investigational purposes only. |
| Rapid clearance by the liver. | Lipid-based formulations, particularly those that promote lymphatic uptake, may partially bypass the liver, reducing first-pass metabolism. |
Data Presentation
Table 1: Physicochemical Properties of this compound (Illustrative Data)
| Property | Value | Significance for Bioavailability |
| Molecular Weight | 509.51 g/mol | Can influence diffusion and transport. |
| LogP | (Predicted > 3) | High lipophilicity may lead to poor aqueous solubility but good membrane permeability. |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Indicates very poor solubility, a major hurdle for oral absorption. |
| pKa | (Predicted) | Will determine the ionization state in the GI tract, affecting solubility and permeability. |
Table 2: Solubility of this compound in Biorelevant Media (Illustrative Data)
| Medium | Solubility (µg/mL) | Fold Increase vs. Water |
| Simulated Gastric Fluid (SGF, pH 1.2) | ~0.5 | ~5x |
| Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) | ~5 | ~50x |
| Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0) | ~25 | ~250x |
Table 3: Caco-2 Permeability of this compound (Illustrative Data)
| Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Apical to Basolateral (A-B) | 1.5 | 3.3 |
| Basolateral to Apical (B-A) | 5.0 |
An efflux ratio > 2 suggests the involvement of active efflux transporters.
Table 4: Preclinical Pharmacokinetic Parameters of this compound in Rats (Illustrative Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 10 | 50 | 2 | 200 | < 5% |
| Nanoemulsion | 10 | 300 | 1 | 1200 | ~25% |
| IV Solution | 2 | 1500 | 0.1 | 4800 | 100% |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound to improve its solubility and oral absorption.
Materials:
-
This compound
-
Oil phase: Medium-chain triglycerides (MCT) (e.g., Capryol™ 90)
-
Surfactant: Polysorbate 80 (Tween® 80)
-
Co-surfactant: Transcutol® HP
-
Aqueous phase: Deionized water
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagrams: To identify the nanoemulsion region, prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., 1:9 to 9:1). Titrate each mixture with the aqueous phase and observe for the formation of a clear, transparent liquid, which indicates a nanoemulsion.
-
Preparation of the Nanoemulsion: a. Dissolve this compound in the selected oil to form the oil phase. b. In a separate container, mix the surfactant and co-surfactant. c. Add the oil phase to the surfactant/co-surfactant mixture and mix thoroughly. d. Slowly add the aqueous phase to the organic mixture under gentle stirring. The mixture should spontaneously form a clear nanoemulsion.
-
Characterization: a. Droplet Size and Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS). A droplet size of <200 nm and a PDI of <0.3 are generally desirable. b. Zeta Potential: Measure to assess the stability of the nanoemulsion. c. Drug Content: Quantify the concentration of this compound in the nanoemulsion using a validated HPLC method.
Protocol 2: Co-crystal Screening of this compound
Objective: To identify a suitable co-former that can form a co-crystal with this compound to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
A library of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides, amino acids).
-
Solvents for crystallization (e.g., ethanol, methanol, acetone, acetonitrile).
Methodology:
-
Co-former Selection: Select co-formers based on hydrogen bonding principles and complementarity with the functional groups of this compound.
-
Screening Methods: a. Liquid-Assisted Grinding: i. Mix this compound and the co-former in a 1:1 molar ratio in a mortar and pestle. ii. Add a few drops of a suitable solvent. iii. Grind the mixture for 15-20 minutes. iv. Analyze the resulting solid. b. Slurry Crystallization: i. Add an excess of this compound and the co-former (1:1 molar ratio) to a small volume of solvent in a vial. ii. Stir the slurry at room temperature for 24-48 hours. iii. Isolate the solid by filtration and dry.
-
Characterization of Solids: a. Powder X-Ray Diffraction (PXRD): A new diffraction pattern different from the starting materials indicates the formation of a new crystalline phase (potentially a co-crystal). b. Differential Scanning Calorimetry (DSC): A single, sharp melting point different from the individual components can suggest co-crystal formation. c. Fourier-Transform Infrared (FTIR) Spectroscopy: Shifts in the vibrational frequencies of functional groups involved in hydrogen bonding can confirm co-crystal formation.
-
Solubility and Dissolution Testing: If a co-crystal is confirmed, perform solubility and dissolution studies to compare its performance against the pure this compound.
Mandatory Visualizations
Caption: Workflow of Oral Drug Absorption and Key Bioavailability Hurdles for this compound.
Caption: Simplified Signaling Pathway of the Plasma Kallikrein-Kinin System and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Improving the Bioavailability of an Investigational Drug.
Technical Support Center: Identification of Feniralstat Degradation Products
Disclaimer: Feniralstat is a relatively new chemical entity. As such, publicly available data on its degradation products is limited. The information provided herein is based on the chemical structure of this compound and general principles of drug degradation. The proposed degradation pathways and products are hypothetical and require experimental verification. This guide is intended to provide a framework for researchers to design and execute their own forced degradation studies and analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a potent and selective plasma kallikrein inhibitor with the molecular formula C₂₆H₂₅F₂N₅O₄.[1][2][3] Its structure contains several functional groups that could be susceptible to degradation, including an amide linkage, ether groups (methoxymethyl and methoxy), a pyrazole ring, and pyridinyl and pyridinone moieties.[1][2]
Q2: What are the potential degradation pathways for this compound?
Based on its functional groups, this compound may degrade through the following pathways:
-
Hydrolysis: The amide bond is a primary site for hydrolysis under acidic or basic conditions, which would cleave the molecule into two main fragments. The ether linkages could also undergo hydrolysis under more forced conditions.
-
Oxidation: The pyrazole ring and other electron-rich aromatic systems could be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[4]
-
Photodegradation: The pyridinone and other aromatic rings in the structure suggest a potential for degradation upon exposure to UV or visible light.[5][6]
Q3: What are the expected major degradation products of this compound?
Based on a hypothetical hydrolysis of the amide bond, the two primary degradation products would be:
-
DP1 (Acid Fragment): 1-((4-((5-fluoro-2-oxo-1(2H)-pyridinyl)methyl)phenyl)methyl)-3-(methoxymethyl)-1H-pyrazole-4-carboxylic acid
-
DP2 (Amine Fragment): (3-fluoro-4-methoxypyridin-2-yl)methanamine
Further degradation of these primary products or through other pathways could also occur.
Q4: How can I perform a forced degradation study for this compound?
A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8] A typical study involves subjecting a solution of this compound to various stress conditions. For a detailed methodology, please refer to the "Experimental Protocols" section below.
Q5: What analytical techniques are suitable for identifying this compound and its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique for separating and quantifying this compound and its degradation products.[9][10][11] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable.[12]
Troubleshooting Guides
This section addresses common issues that may be encountered during the analysis of this compound and its degradation products.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions | Stress conditions are not harsh enough. This compound is highly stable under the tested conditions. | Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature.[13] If no degradation is observed even under aggressive conditions, document the stability of the molecule. |
| Excessive degradation (more than 20% of the parent peak is lost) | Stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products that may not be relevant to real-world stability. | Reduce the concentration of the stress agent, shorten the exposure time, or lower the temperature. The goal is to achieve a target degradation of 5-20%.[7] |
| Poor peak shape (tailing or fronting) for this compound or its degradation products | Inappropriate mobile phase pH. Secondary interactions with the column stationary phase. Column overload. | Optimize the mobile phase pH to ensure all analytes are in a single ionic form. Use a high-purity silica-based column. Reduce the sample concentration or injection volume.[3] |
| Co-elution of degradation products or interference from excipients | The analytical method lacks sufficient selectivity. | Modify the mobile phase composition (e.g., change the organic solvent or buffer). Adjust the gradient profile. Try a different column chemistry (e.g., phenyl-hexyl instead of C18).[14][15] |
| Poor mass balance in the forced degradation study | Degradation products are not UV active at the detection wavelength. Degradation products are volatile. Degradation products are not eluting from the column. | Use a photodiode array (PDA) detector to screen for absorbance at different wavelengths. Use a mass spectrometer (MS) detector. Check for irreversible adsorption on the column by using a stronger solvent in the mobile phase.[16] |
Quantitative Data Summary
The following table presents a hypothetical summary of the results from a forced degradation study on this compound. The percentage degradation is calculated based on the reduction in the peak area of the parent drug.
| Stress Condition | % Degradation of this compound | Major Degradation Products Observed (Hypothetical) |
| 0.1 M HCl at 60°C for 24h | 12.5 | DP1, DP2 |
| 0.1 M NaOH at 60°C for 12h | 18.2 | DP1, DP2 |
| 3% H₂O₂ at room temp for 48h | 8.7 | Oxidative Degradation Product 1 (ODP1) |
| Thermal (80°C) for 72h | 3.1 | No significant degradation products |
| Photolytic (ICH Q1B) for 8h | 15.6 | Photolytic Degradation Product 1 (PDP1) |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for inducing the degradation of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light. Withdraw samples at appropriate time intervals and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Place the solid drug substance in a thermostatically controlled oven at 80°C. Sample at appropriate time points, dissolve in the diluent, and dilute to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in the mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
Stability-Indicating HPLC Method
This proposed HPLC method is a starting point for the separation of this compound from its potential degradation products.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 30% B
-
32-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Visualizations
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phototoxicity and photogenotoxicity of nine pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pharmtech.com [pharmtech.com]
- 14. ijnrd.org [ijnrd.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
KVD-824 (Feniralstat) Clinical Trial Termination: A Technical Resource
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with information regarding the termination of the Phase 2 clinical trial for KVD-824 (Feniralstat), an investigational oral plasma kallikrein inhibitor for the prophylactic treatment of Hereditary Angioedema (HAE).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the KVD-824 (this compound) Phase 2 clinical trial?
A1: The KOMPLETE Phase 2 clinical trial for KVD-824 was terminated due to safety concerns related to liver enzyme elevations.[1][2][3][4] Specifically, Grade 3 or Grade 4 elevations of liver enzymes (ALT/AST) were observed in multiple patients across all treatment groups.[2][4]
Q2: Were the liver enzyme elevations associated with any clinical symptoms?
A2: No, the patients who experienced liver enzyme elevations were reported to be asymptomatic.[1] Additionally, there were no concomitant elevations in bilirubin levels.[1]
Q3: At what point during the trial were these adverse events observed?
A3: The liver enzyme elevations were observed at timeframes ranging from two to twelve weeks after initiation of treatment.[2]
Q4: Did the liver enzyme elevations occur in a dose-dependent manner?
A4: The public announcements from KalVista Pharmaceuticals stated that the liver enzyme elevations were observed in multiple patients across all treatment groups (300 mg, 600 mg, and 900 mg).[2] A specific breakdown of the number of patients affected in each dosage group has not been publicly disclosed.
Q5: What was the mechanism of action for KVD-824 (this compound)?
A5: KVD-824 is an orally administered small molecule inhibitor of plasma kallikrein.[1][4] In Hereditary Angioedema, uncontrolled plasma kallikrein activity leads to excessive production of bradykinin, a potent vasodilator that increases vascular permeability and causes swelling attacks.[3] By inhibiting plasma kallikrein, this compound was designed to reduce the production of bradykinin and thereby prevent HAE attacks.
Troubleshooting Guide
Issue: Unexpected liver enzyme elevations in preclinical or clinical studies of similar compounds.
Possible Cause: Off-target effects of the molecule or its metabolites. The specific chemical structure of this compound may have contributed to hepatotoxicity.
Suggested Action:
-
In Vitro Assessment: Conduct thorough in vitro profiling of the compound against a panel of hepatic enzymes and transporters to identify potential off-target interactions.
-
Metabolite Identification: Perform metabolite identification studies in relevant preclinical species and human liver microsomes to determine if a metabolite is responsible for the toxicity.
-
Structural Modification: If a specific structural moiety is implicated, consider medicinal chemistry efforts to modify the compound to reduce or eliminate the off-target activity while retaining on-target potency.
Data Presentation
Summary of Safety Findings in the KOMPLETE Trial
| Parameter | KVD-824 (All Treatment Groups) | Placebo |
| Number of Enrolled Patients | 33 (across all arms) | Not specified |
| Patients with Grade 3/4 Liver Enzyme Elevations | 7 | 0 |
| Dosage Groups with Liver Enzyme Elevations | 300 mg, 600 mg, 900 mg (all dosed twice daily) | N/A |
| Clinical Presentation | Asymptomatic | N/A |
| Concomitant Bilirubin Elevation | No | N/A |
Note: The specific distribution of the 7 patients with elevated liver enzymes across the three dosage groups was not publicly disclosed.[2] One patient in the trial had a Grade 4 liver enzyme elevation at baseline, prior to receiving any study drug.[2]
Experimental Protocols
KOMPLETE (NCT05055258) Trial Design
The KOMPLETE trial was a Phase 2, randomized, double-blind, placebo-controlled, parallel-group study designed to evaluate the efficacy and safety of KVD-824 for the prophylactic treatment of HAE.[5][6]
-
Study Population: 33 adult patients with HAE Type I or II.[2][7]
-
Randomization: Patients were randomized to one of four arms:
-
KVD-824 300 mg twice daily
-
KVD-824 600 mg twice daily
-
KVD-824 900 mg twice daily
-
Placebo twice daily
-
-
Primary Endpoint: The rate of investigator-confirmed HAE attacks during the treatment period.[5]
-
Safety Monitoring: Included regular monitoring of liver function tests (ALT, AST, bilirubin).
Mandatory Visualization
Caption: Mechanism of action of this compound in the plasma kallikrein-kinin system.
Caption: Workflow of the terminated KOMPLETE Phase 2 clinical trial for KVD-824.
References
- 1. KalVista Pharma Terminates KVD824 Phase 2 KOMPLETE Trial For Prophylactic Treatment Of HAE | Nasdaq [nasdaq.com]
- 2. KalVista Pharmaceuticals Announces Termination of KVD824 Phase 2 KOMPLETE Trial for Prophylactic Treatment of Hereditary Angioedema | KalVista Pharmaceuticals [ir.kalvista.com]
- 3. angioedemanews.com [angioedemanews.com]
- 4. Safety Concerns End KalVista Angioedema Trial - BioSpace [biospace.com]
- 5. KalVista Pharmaceuticals Provides Progress Update on Phase 2 Clinical Trial of KVD824 for Oral Prophylactic Treatment of Hereditary Angioedema | Nasdaq [nasdaq.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. angioedemanews.com [angioedemanews.com]
Technical Support Center: Feniralstat Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Feniralstat (KVD-824) in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as KVD-824) is a potent and selective small molecule inhibitor of plasma kallikrein.[1][2] Its mechanism of action is to block the activity of plasma kallikrein, an enzyme that plays a key role in the kallikrein-kinin system by cleaving high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator.[3]
Q2: What were the key findings from the clinical development of this compound?
A2: The Phase 2 KOMPLETE clinical trial investigating this compound for the prevention of hereditary angioedema (HAE) attacks was terminated. The termination was due to the observation of elevated liver enzymes (transaminases) in some participants across all treatment groups, indicating potential liver toxicity.
Q3: How should I prepare this compound for in vivo studies?
A3: this compound has low aqueous solubility. A common formulation for in vivo administration involves creating a stock solution in an organic solvent like DMSO, which is then further diluted in a vehicle suitable for animal dosing. For example, a stock solution in DMSO can be diluted in a mixture of PEG300, Tween-80, and saline. It is crucial to ensure the final concentration of DMSO is low to avoid solvent toxicity. Always prepare fresh solutions for in vivo experiments.
Q4: What is the stability of this compound in solution?
A4: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. Working solutions for in vivo experiments should be prepared fresh on the day of use.
Q5: Are there known off-target effects of this compound?
A5: this compound is reported to be highly selective for plasma kallikrein, with significantly less activity against other related enzymes like tissue kallikrein (KLK1), Factor XIa, and Factor XIIa.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Plasma Kallikrein Activity in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Preparation | Ensure all buffers and reagents are prepared according to the protocol. Verify the pH and ionic strength of the assay buffer. |
| Enzyme Instability | Aliquot and store the plasma kallikrein enzyme at -80°C to avoid repeated freeze-thaw cycles. Thaw on ice immediately before use. |
| Substrate Degradation | Protect the substrate from light and store it as recommended by the manufacturer. Prepare fresh substrate solutions for each experiment. |
| Solvent Interference | If using DMSO to dissolve this compound, ensure the final concentration in the assay does not exceed 1% (v/v), as higher concentrations can inhibit enzyme activity. |
| Incorrect Incubation Time/Temperature | Optimize the pre-incubation time of this compound with the enzyme before adding the substrate. Ensure the assay is run at the recommended temperature (e.g., 37°C). |
Issue 2: Signs of Toxicity in Long-Term In Vivo Studies
| Observation | Troubleshooting/Monitoring Action |
| Elevated Liver Enzymes (ALT, AST) | This is a known potential toxicity of this compound. Monitor liver enzymes in plasma at regular intervals throughout the study. Consider dose reduction or discontinuation if significant elevations are observed. |
| Weight Loss or Reduced Food Intake | Monitor animal body weight and food consumption daily. If significant changes are observed, perform a thorough health check and consider dose adjustment. |
| Changes in Behavior or Appearance | Observe animals for any signs of distress, lethargy, or changes in coat condition. These can be early indicators of toxicity. |
| Gastrointestinal Issues | Monitor for signs of diarrhea or other gastrointestinal upset, which can be a side effect of some orally administered drugs. |
Experimental Protocols
Protocol 1: In Vitro Plasma Kallikrein Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound on plasma kallikrein using a chromogenic substrate.
Materials:
-
Human Plasma Kallikrein
-
Chromogenic Kallikrein Substrate (e.g., H-D-Pro-Phe-Arg-pNA)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
This compound
-
DMSO (for stock solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme Preparation: Dilute the human plasma kallikrein in assay buffer to the desired working concentration.
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the serially diluted this compound solutions to the sample wells.
-
Add 10 µL of assay buffer to the control wells (no inhibitor).
-
Add 20 µL of the diluted plasma kallikrein to all wells except the blank.
-
Add 20 µL of assay buffer to the blank wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.
-
Substrate Addition: Add 20 µL of the chromogenic substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for Feniralstat in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Feniralstat in cell-based assays. This compound is a potent and selective inhibitor of plasma kallikrein, a key enzyme in the kallikrein-kinin system that produces the inflammatory mediator bradykinin.[1]
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pyrazole derivative that acts as a potent and selective inhibitor of human plasma kallikrein (pKal) with an IC50 of 6.7 nM.[1] By inhibiting plasma kallikrein, this compound blocks the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, a potent vasodilator and mediator of inflammation. This mechanism is central to its therapeutic effects in conditions such as hereditary angioedema.
Q2: What are the most relevant cell-based assays for studying this compound's effects?
A2: Since plasma kallikrein is a secreted protease, direct measurement of its inhibition within a cellular context can be challenging. Therefore, the most relevant cell-based assays focus on the downstream effects of bradykinin signaling. These include:
-
Bradykinin B2 Receptor Activation Assays: Measuring the activation of the bradykinin B2 receptor (B2R) on target cells in response to kallikrein-generated bradykinin. Common readouts include intracellular calcium flux and β-arrestin recruitment.
-
Endothelial Cell Permeability Assays: Assessing the ability of this compound to block the increase in endothelial monolayer permeability induced by bradykinin.
-
Pro-inflammatory Cytokine Release Assays: Quantifying the inhibition of bradykinin-induced release of cytokines like IL-6 and IL-8 from inflammatory or endothelial cells.[2][3]
-
Cytotoxicity Assays: It is crucial to perform cytotoxicity assays to ensure that the observed inhibitory effects of this compound are not a result of cell death.
Q3: What is a good starting point for determining the optimal incubation time?
A3: The optimal incubation time for this compound depends on the specific cell-based assay and the biological question being addressed. A good starting point is to consider the kinetics of the downstream signaling event you are measuring.
-
For rapid signaling events like calcium flux , which typically occurs within seconds to minutes of bradykinin stimulation, a short pre-incubation time with this compound (e.g., 15-60 minutes) is usually sufficient.
-
For longer-term responses like cytokine release or changes in endothelial permeability , which can take several hours to develop, a longer pre-incubation time (e.g., 1-24 hours) may be necessary to allow this compound to reach its target and exert its inhibitory effect before the addition of the stimulus (e.g., plasma kallikrein or bradykinin).
-
It is recommended to perform a time-course experiment to empirically determine the optimal incubation time for your specific experimental setup.
Q4: How does the stability of this compound in cell culture media affect incubation time?
II. Troubleshooting Guides
Troubleshooting Unexpected Results in Bradykinin B2 Receptor Activation Assays (e.g., Calcium Flux)
| Problem | Possible Cause | Recommended Solution |
| No or low signal upon agonist (bradykinin) stimulation. | 1. Low B2 receptor expression on cells. 2. Inactive agonist. 3. Suboptimal dye loading in calcium flux assays. 4. Receptor desensitization. | 1. Use a cell line known to express functional B2 receptors (e.g., HEK293T transfected with the B2 receptor) or verify expression in your cell line. 2. Use a fresh, validated stock of bradykinin. 3. Optimize dye loading concentration and incubation time. 4. Avoid prolonged exposure of cells to low levels of agonist before the experiment. Consider a serum-starvation step if serum contains kinin precursors. |
| High background signal. | 1. Cell stress or death leading to leaky membranes. 2. Autofluorescence of the compound or plate. 3. Contamination of cell culture. | 1. Ensure gentle cell handling and use cells at an optimal confluency. 2. Run appropriate controls (e.g., compound in the absence of cells). Use plates designed for fluorescence assays. 3. Check for mycoplasma contamination. |
| This compound shows no inhibitory effect. | 1. Insufficient pre-incubation time. 2. This compound concentration is too low. 3. Instability of this compound in the assay medium. | 1. Increase the pre-incubation time with this compound before adding the stimulus. 2. Perform a dose-response curve to determine the optimal inhibitory concentration. 3. Assess the stability of this compound in your assay buffer/medium. |
Troubleshooting Unexpected Results in Endothelial Cell Permeability Assays
| Problem | Possible Cause | Recommended Solution |
| Inconsistent monolayer formation. | 1. Inconsistent cell seeding density. 2. Poor quality of transwell inserts. 3. Suboptimal cell culture conditions. | 1. Ensure a uniform and optimal cell seeding density. 2. Use high-quality, pre-screened transwell inserts. 3. Optimize cell culture conditions, including media composition and serum concentration. |
| High basal permeability. | 1. Incomplete monolayer formation. 2. Cell toxicity due to treatment. | 1. Allow sufficient time for the monolayer to form and mature. You can monitor monolayer integrity using TEER (Transendothelial Electrical Resistance). 2. Perform a cytotoxicity assay with this compound and the stimulus at the concentrations used in the permeability assay. |
| No change in permeability upon bradykinin stimulation. | 1. Low B2 receptor expression on endothelial cells. 2. Inactive bradykinin. | 1. Use primary endothelial cells (e.g., HUVECs) known to respond to bradykinin or a cell line with confirmed B2 receptor expression. 2. Use a fresh, validated stock of bradykinin. |
III. Data Presentation
Table 1: Key Parameters for this compound and Bradykinin in In Vitro Assays
| Parameter | Value | Reference |
| This compound IC50 (Human Plasma Kallikrein) | 6.7 nM | [1] |
| Bradykinin EC50 (B2 Receptor Calcium Flux) | 2.18 x 10⁻⁹ M | [4] |
| Bradykinin EC50 (B2 Receptor β-arrestin Recruitment) | 5.21 x 10⁻⁹ M | [4] |
| B2 Receptor Internalization Half-life (t1/2) | ~7-9 minutes | [5] |
| B2 Receptor Recycling Time | Almost complete within 30 minutes | [6] |
Table 2: Recommended Incubation Time Ranges for this compound in Different Cell-Based Assays
| Assay Type | Pre-incubation Time with this compound | Stimulation Time | Rationale |
| Bradykinin B2 Receptor Calcium Flux | 15 - 60 minutes | Seconds to minutes | Rapid signaling event. Pre-incubation allows for target engagement before stimulation. |
| Endothelial Cell Permeability | 1 - 4 hours | 15 - 60 minutes | Allows for this compound to inhibit bradykinin formation and for the subsequent cellular response to develop. |
| Cytokine (IL-6, IL-8) Release | 4 - 24 hours | 4 - 24 hours | Slower biological response involving gene expression and protein synthesis.[2][3] |
IV. Experimental Protocols
Protocol 1: Bradykinin B2 Receptor-Mediated Calcium Flux Assay
-
Cell Seeding: Seed cells expressing the bradykinin B2 receptor (e.g., HEK293-B2R) into a 96-well black, clear-bottom plate at an optimized density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then load them with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.
-
This compound Incubation: Add varying concentrations of this compound to the wells and incubate for the desired pre-incubation time (e.g., 30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injector. Establish a baseline fluorescence reading for each well. Inject a solution of plasma kallikrein and its substrate (HMWK) or directly with bradykinin at a final concentration that elicits a submaximal response (e.g., EC80). Immediately begin kinetic reading of fluorescence intensity over a period of 1-3 minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the this compound concentration to determine the IC50.
Protocol 2: Endothelial Cell Permeability Assay (Transwell-Based)
-
Monolayer Formation: Seed endothelial cells (e.g., HUVECs) onto the apical side of a collagen-coated Transwell insert (e.g., 0.4 µm pore size) and culture until a confluent monolayer is formed. Monitor monolayer integrity by measuring Transendothelial Electrical Resistance (TEER).
-
This compound Treatment: Replace the medium in the apical and basolateral chambers with fresh medium containing varying concentrations of this compound or a vehicle control. Incubate for the desired pre-incubation time (e.g., 2 hours).
-
Stimulation: Add plasma kallikrein and HMWK or bradykinin to the apical chamber to stimulate an increase in permeability.
-
Permeability Measurement: At the same time as the stimulus, add a fluorescently labeled high molecular weight tracer (e.g., FITC-dextran) to the apical chamber.
-
Sample Collection and Analysis: After a defined period (e.g., 30-60 minutes), collect samples from the basolateral chamber. Measure the fluorescence intensity of the samples using a fluorescence plate reader.
-
Data Analysis: Calculate the amount of tracer that has passed through the monolayer and plot it against the this compound concentration to determine its inhibitory effect.
V. Visualizations
Caption: Plasma Kallikrein-Kinin Signaling Pathway and Site of this compound Inhibition.
Caption: Experimental Workflow for a Calcium Flux Assay to Measure this compound Activity.
Caption: Logical Troubleshooting Flowchart for this compound Cell-Based Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bradykinin stimulates interleukin-6 and interleukin-8 secretion of human decidua derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin stimulates IL-6 and IL-8 production by human lung fibroblasts through ERK- and p38 MAPK-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 5. B2 kinin receptor-mediated internalization of bradykinin in DDT1 MF-2 smooth muscle cells is paralleled by sequestration of the occupied receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]bradykinin receptor-binding, receptor-recycling, and receptor-internalization of the B2 bradykinin receptor in the murine osteoblast-like cell line MC3T3-E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Oral Kallikrein Inhibitors: Feniralstat and its Competitors in the Treatment of Hereditary Angioedema
For Researchers, Scientists, and Drug Development Professionals
The landscape of prophylactic and on-demand treatment for Hereditary Angioedema (HAE) is rapidly evolving, with a significant focus on orally available plasma kallikrein inhibitors. This guide provides a detailed comparison of feniralstat (KVD824) with other key oral kallikrein inhibitors: berotralstat (BCX7353), sebetralstat (KVD900), and avoralstat. The comparison is based on available clinical trial data, focusing on efficacy, safety, and pharmacokinetic profiles.
Mechanism of Action: Targeting the Kallikrein-Kinin System
Oral kallikrein inhibitors are small molecule drugs designed to inhibit plasma kallikrein, a serine protease that plays a crucial role in the kallikrein-kinin system. In HAE, a deficiency in C1-esterase inhibitor (C1-INH) leads to uncontrolled activation of the contact system, resulting in excessive plasma kallikrein activity. This, in turn, leads to the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability and causes the characteristic swelling attacks of HAE. By inhibiting plasma kallikrein, these oral inhibitors aim to reduce the production of bradykinin and thereby prevent or treat HAE attacks.
Comparative Efficacy
The clinical development of oral kallikrein inhibitors has seen both successes and setbacks. The following table summarizes the key efficacy findings from clinical trials of this compound and its comparators for the prophylactic treatment of HAE.
| Drug (Trial) | Indication | Dosage | Primary Efficacy Endpoint | Key Efficacy Results | Citations |
| This compound (KVD824) (KOMPLETE - Phase 2, Terminated) | HAE Prophylaxis | 300 mg, 600 mg, 900 mg twice daily | Not available (Trial terminated) | Efficacy data not publicly available due to early trial termination. | [1][2][3] |
| Berotralstat (BCX7353) (APeX-2 - Phase 3) | HAE Prophylaxis | 110 mg and 150 mg once daily | Rate of investigator-confirmed HAE attacks | - 150 mg: 1.31 attacks/month (vs. 2.35 for placebo, P < 0.001)- 110 mg: 1.65 attacks/month (vs. 2.35 for placebo, P = 0.024) | [4][5][6][7] |
| Sebetralstat (KVD900) (KONFIDENT - Phase 3) | On-demand treatment of HAE attacks | 300 mg and 600 mg | Time to beginning of symptom relief | - 300 mg: Median 1.61 hours to symptom relief (vs. 6.72 for placebo, P < 0.0001)- 600 mg: Median 1.79 hours to symptom relief (vs. 6.72 for placebo, P = 0.0013) | [2][8][9] |
| Avoralstat (OPuS-2 - Phase 3) | HAE Prophylaxis | 300 mg and 500 mg three times daily | Angioedema attack rate | No significant reduction in attack rate vs. placebo. | [10][11][12] |
Safety and Tolerability
The safety profile is a critical differentiator among these inhibitors, highlighted by the termination of the this compound trial.
| Drug | Key Adverse Events | Comments | Citations |
| This compound (KVD824) | Grade 3 or 4 elevations of liver enzymes (ALT/AST) | The Phase 2 KOMPLETE trial was terminated due to these safety concerns. The elevations were observed in all treatment groups. No concomitant elevations in bilirubin were reported, and patients were asymptomatic. | [1][2][3] |
| Berotralstat (BCX7353) | Abdominal pain, vomiting, diarrhea, back pain | Generally well-tolerated. Most frequent adverse events were gastrointestinal in nature. | [4][6] |
| Sebetralstat (KVD900) | Headache | The most commonly reported adverse reaction. | [7] |
| Avoralstat | Generally safe and well-tolerated in the OPuS-2 trial. | No significant safety concerns were raised in the Phase 3 trial. | [11][12] |
Pharmacokinetic Profiles
The pharmacokinetic properties of these oral inhibitors influence their dosing frequency and clinical utility.
| Parameter | This compound (KVD824) | Berotralstat (BCX7353) | Sebetralstat (KVD900) | Avoralstat | Citations |
| Tmax (Median) | Data not publicly available | ~5 hours (fed) | ~1 hour | Data not publicly available | [8] |
| Half-life | Data not publicly available | Data not publicly available | Data not publicly available | 12-31 hours | [13] |
| Metabolism | Data not publicly available | Primarily hepatic | Primarily via CYP3A4, secondarily CYP2C8 | Data not publicly available | [11] |
| Key PK Characteristics | Investigated as a twice-daily formulation. | Once-daily dosing. Exposure increases more than proportionally with dose. | Rapid absorption, can be taken with or without food. | Investigated as a three-times-daily formulation. | [8][13] |
Experimental Protocols
Detailed experimental protocols for clinical trials are extensive documents. Below is a summarized, generalized workflow for a Phase 3 prophylactic HAE clinical trial based on the designs of the APeX-2, KONFIDENT, and OPuS-2 studies.
Key Methodological Components of Prophylactic HAE Trials:
-
Patient Population: Typically includes adults and adolescents with a confirmed diagnosis of HAE Type I or II and a history of a minimum number of attacks per month.[1][4][10]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover designs are common.[4][9][10]
-
Treatment Period: Generally ranges from 12 to 24 weeks for the primary efficacy analysis.[4][10]
-
Primary Efficacy Endpoint: The most common primary endpoint is the rate of investigator-confirmed HAE attacks during the treatment period.[4][10]
-
Data Collection: Patients typically use an electronic diary to record HAE attacks, their severity, and the use of on-demand medication. Quality of life is often assessed using validated questionnaires like the Angioedema Quality of Life Questionnaire (AE-QoL).[10]
Conclusion
The development of oral kallikrein inhibitors represents a significant advancement in the management of HAE, offering a more convenient alternative to injectable therapies. However, the journey of these drugs through clinical trials highlights the critical importance of the safety profile.
-
This compound (KVD824) showed promise as a potent kallikrein inhibitor, but its development was halted due to significant safety concerns related to liver enzyme elevations. This underscores the challenges in developing safe and effective oral therapies for chronic prophylactic use.
-
Berotralstat (BCX7353) has emerged as a successful prophylactic option, demonstrating a significant reduction in HAE attack rates with a manageable safety profile, leading to its approval.[4][6]
-
Sebetralstat (KVD900) has shown rapid efficacy as an on-demand treatment, addressing a different therapeutic need for acute attack management.[8][9]
-
Avoralstat did not demonstrate efficacy in preventing HAE attacks in its Phase 3 trial, illustrating the complexities of achieving therapeutic drug exposure and efficacy with oral formulations in this disease.[10][11]
For researchers and drug development professionals, the contrasting fates of these molecules provide valuable insights into the therapeutic window, safety considerations, and the importance of formulation and pharmacokinetic profiling for oral kallikrein inhibitors. Future research will likely focus on developing next-generation inhibitors with improved safety profiles, enhanced efficacy, and optimized dosing regimens.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. kalvista.com [kalvista.com]
- 3. Evaluation of patient-reported outcome measures for on-demand treatment of hereditary angioedema attacks and design of KONFIDENT, a phase 3 trial of sebetralstat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Once-Daily Oral Berotralstat for Long-Term Prophylaxis of Hereditary Angioedema: The Open-Label Extension of the APeX-2 Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eaaci2022.process.y-congress.com [eaaci2022.process.y-congress.com]
- 8. Evaluation of patient‐reported outcome measures for on‐demand treatment of hereditary angioedema attacks and design of KONFIDENT, a phase 3 trial of sebetralstat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kalvista.com [kalvista.com]
- 10. Evaluation of avoralstat, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS‐2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of avoralstat, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Safety, pharmacokinetics, and pharmacodynamics of avoralstat, an oral plasma kallikrein inhibitor: phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Feniralstat and Icatibant for the Treatment of Hereditary Angioedema Attacks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hereditary Angioedema (HAE) is a rare and debilitating genetic disorder characterized by recurrent episodes of severe, localized swelling. The underlying pathophysiology of HAE is primarily attributed to the overproduction of bradykinin, a potent vasodilator. This guide provides a detailed comparison of two therapeutic agents, Feniralstat (also known as Sebetralstat) and Icatibant, which target the bradykinin-mediated pathway through distinct mechanisms to treat acute HAE attacks. While direct head-to-head clinical trial data is not currently available, this document synthesizes the existing evidence from their respective pivotal clinical trials to offer a comparative overview of their efficacy and mechanisms of action.
Mechanisms of Action: A Tale of Two Targets
This compound and Icatibant both intervene in the kallikrein-kinin system, the biochemical cascade responsible for bradykinin production, but at different points.
This compound (Sebetralstat): An Oral Plasma Kallikrein Inhibitor. This compound is a small molecule inhibitor that targets plasma kallikrein, an enzyme crucial for the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin. By inhibiting plasma kallikrein, this compound effectively reduces the production of bradykinin, thereby preventing the subsequent inflammatory cascade that leads to angioedema.
Icatibant: A Subcutaneous Bradykinin B2 Receptor Antagonist. Icatibant is a synthetic peptide that acts as a selective antagonist of the bradykinin B2 receptor. It competitively blocks the binding of bradykinin to its receptor on endothelial cells. This action prevents bradykinin-induced vasodilation, increased vascular permeability, and the consequent fluid leakage into the surrounding tissues that manifests as swelling.
A Head-to-Head Comparison of KVD-824 and Sebetralstat in the Treatment of Hereditary Angioedema
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two oral plasma kallikrein inhibitors: KVD-824 and Sebetralstat. While both were developed for the management of Hereditary Angioedema (HAE), their clinical development paths have diverged significantly, offering valuable insights into the therapeutic landscape of this rare genetic disorder.
Hereditary Angioedema is characterized by recurrent episodes of severe swelling, which can be debilitating and, in cases of airway obstruction, life-threatening. The underlying pathophysiology in many cases involves the overproduction of bradykinin, a potent vasodilator, driven by uncontrolled plasma kallikrein activity. Both KVD-824 and Sebetralstat were designed to inhibit plasma kallikrein, thereby reducing bradykinin production.
At a Glance: Key Differences
| Feature | KVD-824 | Sebetralstat |
| Primary Indication | Prophylactic treatment of HAE attacks | On-demand treatment of acute HAE attacks |
| Development Status | Terminated in Phase 2 | Positive Phase 3 data; NDA submitted |
| Reason for Discontinuation | Drug-induced liver injury (elevated liver enzymes) | Not applicable |
| Clinical Trial | KOMPLETE (Phase 2) | KONFIDENT (Phase 3) |
Mechanism of Action: Targeting the Kallikrein-Kinin System
Both KVD-824 and Sebetralstat are small molecule inhibitors that competitively and reversibly bind to plasma kallikrein.[1][2] This enzyme plays a crucial role in the Kallikrein-Kinin System (KKS), a complex cascade that, when activated, leads to the cleavage of high-molecular-weight kininogen (HK) to produce bradykinin.[1][3] Bradykinin then binds to its B2 receptors on endothelial cells, increasing vascular permeability and leading to the characteristic swelling of HAE attacks.[1]
By inhibiting plasma kallikrein, both drugs aim to halt this process. Furthermore, inhibiting plasma kallikrein disrupts a positive feedback loop where plasma kallikrein activates Factor XII, which in turn generates more plasma kallikrein, thus amplifying bradykinin production.[1][4]
Clinical Development and Efficacy
Sebetralstat: A Success Story in On-Demand Treatment
Sebetralstat, also known as KVD900, has demonstrated significant efficacy in the on-demand treatment of HAE attacks.[5] The pivotal Phase 3 KONFIDENT trial was a randomized, double-blind, crossover study that evaluated two doses of sebetralstat (300 mg and 600 mg) against a placebo.[6]
Key Findings from the KONFIDENT Trial:
-
The trial met its primary endpoint, with both doses of sebetralstat leading to a significantly faster time to the beginning of symptom relief compared to placebo.
-
The median time to symptom relief was 1.61 hours for the 300 mg dose and 1.79 hours for the 600 mg dose, compared to 6.72 hours for placebo.[7]
-
Sebetralstat also demonstrated a statistically significant reduction in the time to complete resolution of attacks.[8]
| Endpoint | Sebetralstat (300 mg) | Sebetralstat (600 mg) | Placebo | p-value |
| Median Time to Beginning of Symptom Relief | 1.61 hours | 1.79 hours | 6.72 hours | <0.0001 (for 300mg), 0.0013 (for 600mg) |
| Time to Reduction in Attack Severity | 9.27 hours | 7.75 hours | >12 hours | Significant |
| Complete Attack Resolution within 24 hours | 44% | ~52% | ~28% | Significant |
Data sourced from the KONFIDENT Phase 3 trial results.[7]
Following these positive results, a New Drug Application (NDA) for sebetralstat was submitted to the U.S. Food and Drug Administration (FDA) and accepted, with a Prescription Drug User Fee Act (PDUFA) goal date of June 17, 2025.
KVD-824: Prophylactic Promise Derailed by Safety Concerns
KVD-824 was being investigated as a prophylactic, or preventative, treatment for HAE, administered twice daily to reduce the frequency of attacks.[9][10] The Phase 2 KOMPLETE trial was designed to evaluate the efficacy and safety of three different doses (300 mg, 600 mg, and 900 mg) against a placebo over a 12-week period.[9][11]
However, the trial was terminated prematurely in October 2022 due to significant safety concerns.[9]
Key Findings from the KOMPLETE Trial:
-
Multiple patients across all treatment groups experienced Grade 3 or Grade 4 elevations in liver enzymes (ALT/AST), indicating potential drug-induced liver injury.[9][12]
-
A total of seven patients out of 33 enrolled experienced these elevations at timeframes ranging from two to twelve weeks of treatment.[9]
-
While the patients were asymptomatic and did not have concurrent elevations in bilirubin, the safety signal was significant enough for KalVista Pharmaceuticals to halt the trial.[9][11]
Experimental Protocols
KONFIDENT Phase 3 Trial (Sebetralstat)
-
Design: Randomized, double-blind, event-driven, crossover clinical trial.[6]
-
Population: 136 adult and adolescent HAE patients (Type I or II) who had at least two attacks in the 90 days prior to enrollment.[6]
-
Intervention: Patients treated each eligible HAE attack with up to two doses of either 300 mg sebetralstat, 600 mg sebetralstat, or placebo. Each patient could treat up to three attacks over the course of the study.[6]
-
Primary Endpoint: Time to beginning of symptom relief.
KOMPLETE Phase 2 Trial (KVD-824)
-
Design: Randomized, double-blind, parallel-group trial.
-
Population: Initially planned for 48 adult HAE patients. 33 were enrolled before termination.
-
Intervention: Patients were randomized to one of three treatment groups (300 mg, 600 mg, or 900 mg of KVD-824) or a placebo, with the drug administered twice daily for 12 weeks.[9]
-
Primary Endpoint: The rate of investigator-confirmed HAE attacks during the treatment period.
-
Safety Monitoring: Included regular monitoring of liver function tests. A protocol amendment added a safety draw for liver enzymes at Week 4 and established liver-related adverse events meeting Hy's Law as a trial stopping criterion.[2]
Safety and Tolerability
The safety profiles of the two compounds represent their most significant point of divergence.
Sebetralstat was well-tolerated in its clinical trials, with a safety profile similar to that of the placebo.[7] No treatment-related serious adverse events were reported in the KONFIDENT study, and no patients withdrew due to adverse events.[7][8] Importantly, no treatment-related liver enzyme elevations have been observed in any of the sebetralstat clinical studies.[11]
KVD-824 , in stark contrast, was terminated due to a clear safety signal of drug-induced liver injury.[9] The elevation of liver enzymes across all dose groups pointed to a molecule-specific toxicity issue rather than a dose-dependent effect.[9]
Conclusion
While both KVD-824 and Sebetralstat are oral plasma kallikrein inhibitors sharing a common mechanism of action, their clinical trajectories have been dramatically different. Sebetralstat has emerged as a promising, effective, and safe on-demand treatment for HAE attacks, potentially becoming the first oral therapy of its kind.[13] KVD-824, despite its potential as a prophylactic treatment, was halted due to an unacceptable safety profile concerning liver toxicity.
This head-to-head comparison underscores the critical importance of safety in drug development. While both molecules showed promise in targeting the Kallikrein-Kinin System, the distinct safety outcomes highlight that even within the same therapeutic class, subtle molecular differences can have profound clinical implications. The success of Sebetralstat and the failure of KVD-824 provide valuable lessons for future drug design and development in the HAE space and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 4. Sebetralstat - Wikipedia [en.wikipedia.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. KalVista Pharmaceuticals Announces New England Journal of Medicine Publishes Oral Sebetralstat Phase 3 Data Demonstrating its Potential to Transform the Treatment Landscape for People with Hereditary Angioedema - BioSpace [biospace.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. KalVista Pharmaceuticals Announces Termination of KVD824 Phase 2 KOMPLETE Trial for Prophylactic Treatment of Hereditary Angioedema | KalVista Pharmaceuticals [ir.kalvista.com]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. angioedemanews.com [angioedemanews.com]
- 12. Safety Concerns End KalVista Angioedema Trial - BioSpace [biospace.com]
- 13. go.drugbank.com [go.drugbank.com]
Validating Feniralstat's inhibitory activity with positive and negative controls
An important clarification is necessary regarding the therapeutic target of Feniralstat. Contrary to the premise of validating its activity against aldose reductase, this compound is documented as a potent and selective inhibitor of plasma kallikrein.[1][2] Its clinical development is focused on diseases mediated by the kallikrein-kinin system, such as hereditary angioedema.[3][4] Consequently, a direct comparison of this compound with aldose reductase inhibitors is not scientifically valid.
This guide is therefore structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for validating the inhibitory activity of novel compounds against aldose reductase , a key enzyme implicated in diabetic complications. We will detail the experimental protocols, present comparative data for established inhibitors, and visualize the relevant pathways and workflows.
The Role of Aldose Reductase in the Polyol Pathway
Aldose reductase is the initial and rate-limiting enzyme in the polyol pathway of glucose metabolism.[5][6][7] Under normal blood glucose levels, this pathway plays a minor role. However, in hyperglycemic conditions characteristic of diabetes, the flux of glucose through this pathway is significantly increased.[5][6] The enzyme catalyzes the conversion of glucose to sorbitol, an NADPH-dependent process.[7][8] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.[6][7] The intracellular accumulation of sorbitol leads to osmotic stress, while both sorbitol and fructose can contribute to the formation of advanced glycation end products (AGEs), ultimately causing cellular damage.[5][9] This cascade is a significant contributor to the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.[9][10]
Experimental Protocol for Assessing Aldose Reductase Inhibition
To validate a compound's potential as an aldose reductase inhibitor, a standardized in vitro enzymatic assay is essential. The following protocol outlines a common spectrophotometric method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against aldose reductase by monitoring NADPH consumption.
Key Components & Reagents:
-
Enzyme: Purified or recombinant aldose reductase (e.g., from rat lens or human recombinant).
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH).[11]
-
Buffer: Sodium phosphate buffer (e.g., 0.1 M, pH 6.2).[11]
-
Test Compound: The potential inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known aldose reductase inhibitor such as Epalrestat or Quercetin.[12][13]
-
Negative Control: The solvent used to dissolve the test compound (vehicle control).[14]
-
Instrumentation: A UV-visible spectrophotometer or a microplate reader capable of kinetic measurements at 340 nm.[5][8]
Assay Procedure:
-
Reaction Mixture Preparation: In a 96-well UV-transparent plate or quartz cuvettes, prepare the reaction mixtures. A typical reaction mixture (e.g., 100 µL total volume) would contain sodium phosphate buffer, DL-glyceraldehyde, and NADPH.[11]
-
Inhibitor and Control Incubation: Add the test compound at various concentrations, the positive control, or the negative control to the appropriate wells and incubate for a short period at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of aldose reductase to all wells except for the blank (no enzyme).
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm. This decrease corresponds to the oxidation of NADPH to NADP+ and is directly proportional to the enzyme's activity.[8][15]
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) from the linear portion of the kinetic curve for each concentration of the test compound and the controls.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the activity in the negative control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation: Comparative Inhibitory Activity
To provide context for newly identified inhibitors, their potency is often compared to established compounds. The IC50 values for several known aldose reductase inhibitors are presented below.
| Inhibitor | IC50 Value (nM) | Enzyme Source |
| Epalrestat | 98 | Human Lens ALR2[12] |
| Agnuside | 22.4 | Human Lens ALR2[12] |
| Eupalitin-3-O-galactoside | 27.3 | Human Lens ALR2[12] |
| Fidarestat | Not specified, but noted as a potent ARI[14] | Not specified |
| Sorbinil | Not specified, but a well-known ARI[6] | Not specified |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the underlying biological pathway.
Caption: Workflow for Aldose Reductase Inhibitory Assay.
Caption: The Polyol Pathway in Hyperglycemic Conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | KVD-824 | Potent kallikrein inhibitor | TargetMol [targetmol.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
- 8. bmrservice.com [bmrservice.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. 3.7. Aldose Reductase Assay [bio-protocol.org]
- 12. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study [mdpi.com]
- 14. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
Feniralstat's Potency in the Landscape of Kallikrein Inhibitors: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – This guide provides a comparative analysis of Feniralstat's potency against established plasma kallikrein inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating this novel therapeutic agent. The data presented herein is compiled from publicly available scientific literature and manufacturer's documentation.
Plasma kallikrein is a serine protease that plays a pivotal role in the kallikrein-kinin system, mediating inflammation and swelling through the production of bradykinin.[1][2][3] Dysregulation of this system is implicated in several diseases, most notably Hereditary Angioedema (HAE).[4][5][6][7] Consequently, inhibition of plasma kallikrein is a validated therapeutic strategy for managing HAE and is being explored for other conditions like diabetic macular edema.[1][2][8] This guide benchmarks the in vitro potency of this compound against other key kallikrein inhibitors: Lanadelumab, Ecallantide, and Berotralstat.
Comparative Potency of Kallikrein Inhibitors
The following table summarizes the reported potency of this compound and established kallikrein inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for potency, with lower values indicating higher potency.
| Inhibitor | Type | Target | Potency (IC50/Ki) | Selectivity |
| This compound (KVD-824) | Small Molecule | Human Plasma Kallikrein | IC50: 6.7 nM[9][10][11] | No significant inhibition of Human KLK1, FXIa, and Factor XIIa (IC50 > 40 µM)[9][10] |
| Lanadelumab (Takhzyro) | Monoclonal Antibody | Plasma Kallikrein | IC50: ~40 nM[12] | Selective for plasma kallikrein; does not bind to prekallikrein or other serine proteases.[4][13] |
| Ecallantide (Kalbitor) | Recombinant Protein | Human Plasma Kallikrein | Ki: 25 pM[14][15][16] | Potent, specific, and reversible inhibitor of plasma kallikrein.[15] |
| Berotralstat (Orladeyo) | Small Molecule | Plasma Kallikrein | Potent inhibitor (specific IC50/Ki not consistently reported in initial searches)[17][18][19] | Selective inhibitor of plasma kallikrein.[18][20] |
Experimental Protocols
The determination of inhibitor potency against plasma kallikrein typically involves an in vitro enzymatic assay. The following is a generalized protocol synthesized from methodologies described in the public domain.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic or fluorogenic substrate for plasma kallikrein (e.g., H-Pro-Phe-Arg-AMC)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing NaCl, EDTA, and a non-ionic surfactant)[21]
-
96-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in assay buffer to achieve a range of concentrations.
-
Prepare a solution of human plasma kallikrein in assay buffer to a final concentration of approximately 1 nM.[21]
-
Prepare a solution of the substrate in assay buffer.
-
-
Assay Protocol:
-
Add a fixed volume of the plasma kallikrein solution to each well of the microplate.
-
Add an equal volume of the diluted inhibitor solutions to the respective wells. Include a control well with buffer instead of the inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes) to allow the inhibitor to bind to the enzyme.[21]
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[12]
-
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action, the following diagrams illustrate the plasma kallikrein-kinin signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: The Plasma Kallikrein-Kinin Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the discovery and development of drugs targeting the kallikrein-kinin system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lanadelumab - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Lanadelumab? [synapse.patsnap.com]
- 7. Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound (KVD-824) | Kallikrein inhibitor | Probechem Biochemicals [probechem.com]
- 11. This compound | KVD-824 | Potent kallikrein inhibitor | TargetMol [targetmol.com]
- 12. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Ecallantide - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. CAS 1809010-50-1: Berotralstat | CymitQuimica [cymitquimica.com]
- 21. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Feniralstat's Specificity for Plasma Kallikrein: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of Feniralstat, an investigational small molecule inhibitor of plasma kallikrein, with other approved and clinical-stage inhibitors. The focus is on the specificity of these molecules for their target, a critical attribute for minimizing off-target effects and ensuring a favorable safety profile. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Plasma Kallikrein and its Inhibition
Plasma kallikrein is a serine protease that plays a central role in the kallikrein-kinin system, a pathway involved in inflammation, blood pressure regulation, and coagulation.[1][2] Dysregulation of this system, often due to a deficiency in its primary inhibitor, C1-esterase inhibitor (C1-INH), leads to conditions like Hereditary Angioedema (HAE), characterized by recurrent and debilitating swelling attacks.[3] Inhibiting plasma kallikrein is a clinically validated therapeutic strategy to control the excessive production of bradykinin, the key mediator of swelling in HAE.[1][4] this compound (KVD-824) is a novel, orally administered small molecule designed to selectively inhibit plasma kallikrein.[5][6][7]
Comparative Analysis of Plasma Kallikrein Inhibitors
To objectively assess the specificity of this compound, its inhibitory potency against plasma kallikrein and other related serine proteases is compared with that of other prominent inhibitors: Berotralstat, Ecallantide, and Lanadelumab.
Potency Against Human Plasma Kallikrein
The following table summarizes the in vitro potency of each inhibitor against human plasma kallikrein, expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher potency.
| Inhibitor | Type | IC50 / Ki (Human Plasma Kallikrein) |
| This compound (KVD-824) | Small Molecule | 6.7 nM (IC50)[5][6] |
| Berotralstat | Small Molecule | 0.44 nM (Ki)[3] |
| Ecallantide | Recombinant Protein | 25 pM (Ki)[5] |
| Lanadelumab (DX-2930) | Monoclonal Antibody | 0.120 nM (Ki)[8] |
Note: IC50 and Ki are related but not identical measures of inhibitor potency. A direct comparison should be made with caution.
Selectivity Profile
An ideal inhibitor should exhibit high selectivity for its target enzyme over other related enzymes to minimize the risk of off-target side effects. The following table presents the selectivity profile of this compound and Berotralstat against a panel of related serine proteases.
| Inhibitor | Plasma Kallikrein | KLK1 | Factor XIa | Factor XIIa | Thrombin | Trypsin | Plasmin |
| This compound (KVD-824) | 6.7 nM (IC50)[5][6] | >40 µM (IC50)[5][6] | >40 µM (IC50)[5][6] | >40 µM (IC50)[5][6] | - | - | - |
| Berotralstat | 0.44 nM (Ki)[3] | - | - | - | >4,500-fold higher IC50 vs pKal[3] | >4,500-fold higher IC50 vs pKal[3] | >56,000-fold higher IC50 vs pKal[3] |
Lanadelumab has demonstrated high specificity, showing no inhibition of 20 other serine proteases, including the closely related Factor XIa, at a concentration of 1 µM.[9]
Experimental Methodologies
The data presented in this guide are derived from established in vitro enzymatic assays. The following sections detail the typical protocols used to determine inhibitor potency and selectivity.
Plasma Kallikrein Inhibition Assay (Chromogenic Substrate Method)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of plasma kallikrein.
Principle: Plasma kallikrein cleaves a specific chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be measured spectrophotometrically at 405 nm. The rate of color development is proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)[10][11][12]
-
Assay buffer (e.g., 0.05 M Tris-NaCl, pH 7.5)[10]
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human plasma kallikrein to each well.
-
Add the different concentrations of the test inhibitor to the wells and incubate for a pre-determined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader.
-
The initial reaction velocity is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protease Selectivity Profiling
To assess the specificity of an inhibitor, its activity is tested against a panel of related proteases.
Principle: The inhibitory activity of the test compound is measured against a variety of proteases using specific substrates for each enzyme. The IC50 or Ki value is determined for each protease, and the ratio of these values to that of the primary target (plasma kallikrein) indicates the inhibitor's selectivity.
Procedure:
-
A panel of relevant proteases is selected (e.g., tissue kallikrein (KLK1), Factor XIa, Factor XIIa, thrombin, trypsin, plasmin).
-
For each protease, a specific enzymatic assay is performed, typically using a fluorogenic or chromogenic substrate optimized for that enzyme.
-
The test inhibitor is serially diluted and incubated with each protease before the addition of its respective substrate.
-
The IC50 value for each protease is determined as described in the plasma kallikrein inhibition assay.
-
The selectivity is calculated by dividing the IC50 value for the off-target protease by the IC50 value for plasma kallikrein. A higher ratio indicates greater selectivity.
Visualizing Key Pathways and Workflows
To further illustrate the context of this compound's mechanism and the methods for its validation, the following diagrams are provided.
Caption: The Kallikrein-Kinin System and the inhibitory action of this compound.
Caption: Workflow for determining inhibitor potency and selectivity.
Conclusion
The available in vitro data demonstrates that this compound is a potent inhibitor of human plasma kallikrein.[5][6] Furthermore, the selectivity profiling indicates that this compound possesses a high degree of specificity for its target enzyme, with significantly weaker activity against other related serine proteases.[5][6] This high selectivity is a desirable characteristic for a therapeutic agent, suggesting a lower potential for off-target effects. When compared to other plasma kallikrein inhibitors, this compound's potency is within the nanomolar range, similar to the small molecule inhibitor Berotralstat, while the biologic agents Ecallantide and Lanadelumab exhibit even higher potency in the picomolar range. The clinical development of this compound for HAE was unfortunately halted due to safety concerns unrelated to its on-target activity. However, the biochemical profile of this compound highlights its designed specificity and potency as a plasma kallikrein inhibitor.
References
- 1. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 2. Hereditary Angioedema Therapy: Kallikrein Inhibition and Bradykinin Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Ecallantide for the Treatment of Hereditary Angiodema in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ecallantide | C305H442N88O91S8 | CID 44152182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of plasma kallikrein by a highly specific active site blocking antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. coachrom.com [coachrom.com]
- 11. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 12. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Feniralstat's effects across different laboratories
A comprehensive search for studies on the inter-laboratory reproducibility of Feniralstat's effects yielded no publicly available comparative data. The clinical development of this compound (KVD-824) was terminated during Phase 2 trials due to safety concerns, specifically liver enzyme elevations.[1] This termination has limited the generation of further data, including comparative studies between different research laboratories.
This guide provides a summary of the available information on this compound, its mechanism of action, and the experimental data that was generated before its discontinuation. This information is intended for researchers, scientists, and drug development professionals interested in the development history of plasma kallikrein inhibitors.
This compound: An Overview
This compound is a potent and selective oral inhibitor of plasma kallikrein, an enzyme that plays a key role in the bradykinin-mediated inflammatory pathway.[2] It was being developed by KalVista Pharmaceuticals for the prophylactic treatment of Hereditary Angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling.[1][3]
Mechanism of Action
This compound was designed to inhibit the activity of plasma kallikrein, thereby preventing the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin.[1] Bradykinin is a potent vasodilator that increases vascular permeability, leading to the swelling attacks characteristic of HAE. By blocking this pathway, this compound aimed to reduce the frequency of these attacks.
Signaling Pathway of Plasma Kallikrein Inhibition
The diagram below illustrates the targeted pathway of this compound.
Figure 1: This diagram illustrates the plasma kallikrein-kinin system and the inhibitory action of this compound.
Clinical Development and Termination
The Phase 2 KOMPLETE clinical trial (NCT05055258) was initiated to evaluate the efficacy and safety of this compound for the prophylactic treatment of HAE.[1][3] However, the trial was terminated after observing elevated liver enzymes (aminotransferases) in several participants across all treatment groups.[1] While no related symptoms or increases in bilirubin were reported, the safety concerns led to the discontinuation of the trial and the development program for this compound.[1]
It is important to note that another oral plasma kallikrein inhibitor from the same company, sebetralstat (formerly KVD900), has a distinct chemical structure and has not shown similar liver enzyme elevations in its clinical trials.[1][3]
Experimental Data
Due to the early termination of its development, the amount of publicly available experimental data on this compound is limited.
In Vitro Data
The following table summarizes the reported in vitro potency of this compound.
| Target | IC50 | Laboratory/Source |
| Human Plasma Kallikrein | 6.7 nM | MedchemExpress[2] |
This compound was reported to be highly selective, with no inhibitory activity against Human KLK1, Human FXIa, and Human Factor XIIa (all IC50 > 40 µM).[2]
Experimental Protocols
While no comparative studies are available, some general experimental protocols relevant to the study of this compound and similar compounds have been described.
Plasma Kallikrein Inhibition Assay
A typical in vitro assay to determine the inhibitory activity of a compound like this compound against plasma kallikrein would involve the following steps:
-
Reagents and Materials :
-
Purified human plasma kallikrein
-
A specific fluorogenic or chromogenic substrate for plasma kallikrein
-
Assay buffer (e.g., Tris-HCl or PBS)
-
Test compound (this compound) at various concentrations
-
A multi-well plate reader (fluorometer or spectrophotometer)
-
-
Procedure :
-
The test compound is serially diluted to create a range of concentrations.
-
Purified human plasma kallikrein is pre-incubated with the different concentrations of the test compound for a specified period to allow for binding.
-
The enzymatic reaction is initiated by adding the fluorogenic or chromogenic substrate.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
The rate of substrate cleavage is measured over time by monitoring the change in fluorescence or absorbance.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the enzyme activity against the inhibitor concentration.
-
Aldose Reductase Inhibition Assay (Example of a related but different target)
While this compound is not an aldose reductase inhibitor, protocols for this related class of drugs can provide insight into the general methodologies used for enzyme inhibition assays.[4]
-
Enzyme Source : Aldose reductase can be purified from sources like bovine lens.[4]
-
Assay Conditions : The activity is typically determined at 37°C in a sodium phosphate buffer (pH 6.8) containing ammonium sulfate, EDTA, and NADPH.[4]
-
Substrate : A common substrate used is D,L-glyceraldehyde.[4]
-
Measurement : The enzymatic activity is quantified by measuring the oxidation of NADPH.[4]
The workflow for such an assay is visualized below.
Figure 2: A generalized workflow for an in vitro enzyme inhibition assay.
Conclusion
The absence of published studies comparing the effects of this compound across different laboratories makes it impossible to assess the reproducibility of its experimental results. The termination of its clinical development due to safety concerns has halted further research that would be necessary for such an evaluation. The information presented here is based on the limited data released prior to the discontinuation of the program. Researchers interested in the field of plasma kallikrein inhibitors should be aware of the history of this compound as they explore the development of new therapeutic agents.
References
Comparing the safety profiles of Feniralstat and other prophylactic HAE drugs
An Objective Comparison of the Safety Profiles of Feniralstat and Other Prophylactic Drugs for Hereditary Angioedema
Introduction
Hereditary Angioedema (HAE) is a rare, debilitating, and potentially life-threatening genetic disorder characterized by recurrent and unpredictable episodes of severe swelling (angioedema)[1][2]. These attacks are mediated by the overproduction of bradykinin, a potent vasodilator[3][4]. Prophylactic therapies are the cornerstone of long-term HAE management, aiming to reduce the frequency and severity of attacks[5]. The choice of prophylactic agent is highly individualized and depends on a careful evaluation of efficacy, route of administration, and, critically, the long-term safety profile.
This guide provides a comparative analysis of the safety profile of this compound, an investigational oral plasma kallikrein inhibitor, against other established prophylactic HAE therapies, including the oral plasma kallikrein inhibitor berotralstat, the subcutaneous monoclonal antibody lanadelumab, and subcutaneous/intravenous C1-esterase inhibitors (C1-INH).
Mechanism of Action: Targeting the Kallikrein-Kinin System
HAE attacks are primarily driven by the uncontrolled activation of the plasma contact system, also known as the kallikrein-kinin system. In most HAE types, a deficiency or dysfunction of the C1-esterase inhibitor (C1-INH) protein leads to excessive activity of plasma kallikrein[3][6][7]. Activated plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin[3][4]. Bradykinin then binds to its B2 receptor on endothelial cells, increasing vascular permeability and causing the characteristic subcutaneous and submucosal swelling of an HAE attack[3][4].
Prophylactic drugs for HAE interrupt this cascade at different points:
-
Plasma Kallikrein Inhibitors (this compound, Berotralstat, Lanadelumab): These drugs directly inhibit the activity of plasma kallikrein, preventing the cleavage of HMWK and the subsequent production of bradykinin[8][9][10]. This compound and berotralstat are small molecule inhibitors, while lanadelumab is a monoclonal antibody that binds to and inhibits kallikrein[8][11][12].
-
C1-Esterase Inhibitors (C1-INH): These are replacement therapies that restore functional levels of the C1-INH protein, thereby re-establishing regulation of the contact system, including the inhibition of plasma kallikrein and factor XIIa[13][14].
Comparative Safety Profile
The safety profiles of prophylactic HAE drugs vary significantly, influenced by their mechanism of action and route of administration. The following table summarizes adverse event (AE) data from key clinical trials. It is important to note that the development of this compound (KVD824) was terminated, and direct comparative trial data is limited[9].
| Adverse Event (AE) Category | This compound (KVD824) | Berotralstat (150 mg) | Lanadelumab (300 mg q2wks) | Subcutaneous C1-INH |
| Most Common AEs | Data limited due to trial termination. | Gastrointestinal: Abdominal pain, vomiting, diarrhea, back pain[11][15]. | Injection Site Reactions: Pain, erythema, bruising[8][16][17]. | Injection Site Reactions: Pain, erythema[14]. |
| Other: Nasopharyngitis, headache[18][19]. | Other: Upper respiratory tract infection, headache, rash, dizziness, myalgia[16][17][20]. | |||
| Gastrointestinal | N/A | ~50% of patients reported GI AEs vs 36% in placebo[19]. | Diarrhea reported[17]. | Infrequent |
| Injection Site Reactions | N/A (Oral) | N/A (Oral) | 42.9% - 57%[8][17]. | 31% of patients vs 24% in placebo[14]. |
| Liver Enzymes | Terminated due to liver enzyme elevations (ALT/AST). [9] | No significant reports of liver enzyme elevation[9][11]. | Increased transaminases (ALT/AST) reported in ~2% of patients[21]. | Not a commonly reported AE. |
| Serious AEs | N/A | No drug-related serious AEs reported in pivotal trial[11]. | No treatment-related serious AEs reported in pivotal trial[16]. | Rare. Thromboembolic events have been reported, typically with off-label use or high doses[22]. |
| Discontinuation due to AEs | N/A | 10% in long-term study (150 mg dose)[23]. | 2.8% in long-term study[16]. | Infrequent. |
Detailed Experimental Protocols
The safety data presented above are derived from rigorous clinical trials. The methodologies of these key studies are outlined below.
This compound (KVD824) - Phase 2 Trial (Terminated)
-
Study Title: A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial to Evaluate the Efficacy and Safety of 3 Dose Levels of KVD824, an Oral Plasma Kallikrein Inhibitor, for Long-Term Prophylactic Treatment of Hereditary Angioedema Type I or II (NCT05055258)[9].
-
Objective: To assess the efficacy and safety of different doses of this compound for HAE prophylaxis.
-
Design: The trial was designed as a randomized, double-blind, placebo-controlled study.
-
Patient Population: The intended population was patients with a clinical diagnosis of HAE Type I or II.
-
Outcome: The trial was terminated by the sponsor, KalVista Pharmaceuticals. While specific data is not publicly available, the termination was related to observations of liver enzyme elevations in some patients[9].
Berotralstat - APeX-2 Trial
-
Study Title: Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial (NCT03485911)[11].
-
Objective: To determine the efficacy, safety, and tolerability of berotralstat over a 24-week period[11].
-
Design: A double-blind, parallel-group, placebo-controlled study conducted at 40 sites across 11 countries[11].
-
Patient Population: 121 patients aged 12 years or older with HAE Type I or II and a history of at least two investigator-confirmed attacks during a 56-day run-in period[11].
-
Intervention: Patients were randomized (1:1:1) to receive once-daily oral berotralstat 110 mg, berotralstat 150 mg, or a placebo for 24 weeks[11].
-
Primary Endpoint: The rate of investigator-confirmed HAE attacks during the 24-week treatment period[11].
-
Safety Assessment: Safety was monitored through the recording of all treatment-emergent adverse events (TEAEs), clinical laboratory tests, vital signs, and electrocardiograms.
Lanadelumab - HELP Study
-
Study Title: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study in patients with HAE (the HELP Study™)[8].
-
Objective: To evaluate the efficacy and safety of lanadelumab for the long-term prevention of HAE attacks[16].
-
Design: A 26-week randomized, double-blind, placebo-controlled, parallel-group study[21].
-
Patient Population: 125 patients aged 12 years and older with HAE Type I or II[8].
-
Intervention: Patients were randomized to one of four subcutaneous treatment arms: lanadelumab 150 mg every 4 weeks, 300 mg every 4 weeks, 300 mg every 2 weeks, or placebo. Patients discontinued other prophylactic medications before the trial[21].
-
Primary Endpoint: The rate of investigator-confirmed HAE attacks during the 26-week treatment period.
-
Safety Assessment: Safety was evaluated based on the incidence of TEAEs, injection-site reactions (ISRs), clinical laboratory results, and immunogenicity testing[16].
Conclusion
The safety and tolerability of prophylactic HAE medications are critical factors for long-term patient adherence and quality of life. While this compound showed promise as an oral plasma kallikrein inhibitor, its development was halted due to a significant safety concern regarding liver enzyme elevations[9].
In contrast, other approved prophylactic agents have well-characterized safety profiles:
-
Berotralstat is an effective oral option, with its primary safety considerations being transient gastrointestinal adverse events[11][19].
-
Lanadelumab offers high efficacy with a subcutaneous injection, with the most common adverse events being mild-to-moderate injection site reactions[8][16].
-
C1-Esterase Inhibitors are a well-established replacement therapy. Subcutaneous formulations are generally well-tolerated, with injection site reactions being the most frequent AE[14].
The choice of prophylactic therapy requires a comprehensive discussion between the clinician and patient, weighing the efficacy, route of administration, and the distinct safety profile of each available option to create a personalized and effective management plan.
References
- 1. a-safety-review-of-prophylaxis-drugs-for-adolescent-patients-with-hereditary-angioedema - Ask this paper | Bohrium [bohrium.com]
- 2. Current options for prophylactic treatment of hereditary angioedema in the United States: patient-based considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hereditary Angioedema Mechanism of Disease & Pathogenesis [discoverhae.com]
- 4. The Pathophysiology of Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prophylactic Therapy for HAE [cinryze.com]
- 6. Pathophysiology of Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hereditary angioedema - Wikipedia [en.wikipedia.org]
- 8. Safety Aspects and Rational Use of Lanadelumab Injections in the Treatment of Hereditary Angioedema (HAE): Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | KVD-824 | Potent kallikrein inhibitor | TargetMol [targetmol.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Advances in Hereditary Angioedema: The Prevention of Angioedema Attacks With Subcutaneous C1-Inhibitor Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Long‐term prevention of hereditary angioedema attacks with lanadelumab: The HELP OLE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Help Study: Safety Data for TAKHZYRO® (lanadelumab-flyo) [takhzyro.com]
- 18. Long-term safety and efficacy of once-daily berotralstat in patients with hereditary angioedema: APeX-S final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical Review - Berotralstat (Orladeyo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Help Study: Safety Data for TAKHZYRO® (lanadelumab-flyo) [takhzyro.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Safety of C1-esterase inhibitor in acute and prophylactic therapy of hereditary angioedema: findings from the ongoing international Berinert patient registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Assessing the long-term efficacy of Feniralstat versus other therapies
Initial investigations into the long-term efficacy of the plasma kallikrein inhibitor Feniralstat (also known as KVD824) have been concluded as the drug's clinical development for hereditary angioedema (HAE) was terminated. KalVista Pharmaceuticals halted the Phase 2 KOMPLETE trial of this compound after observing elevated liver enzymes in several participants, raising safety concerns.[1] Consequently, there is no long-term efficacy and safety data available for this compound, and it is not being investigated for diabetic complications.
Given the absence of data for this compound, this guide will instead provide a comprehensive comparison of a different oral plasma kallikrein inhibitor, Berotralstat , for which long-term efficacy and safety data are available. This analysis will focus on its use for the prophylactic treatment of HAE, drawing comparisons with other therapeutic modalities for this condition.
Berotralstat: A Long-Term Prophylactic for Hereditary Angioedema
Berotralstat is an oral, once-daily inhibitor of plasma kallikrein approved for the prevention of HAE attacks.[2][3] Its mechanism of action involves the inhibition of plasma kallikrein, which in turn reduces the production of bradykinin, a key mediator of swelling and pain in HAE attacks.
Mechanism of Action: The Kallikrein-Kinin System
The diagram below illustrates the role of plasma kallikrein in the bradykinin formation pathway and the inhibitory action of Berotralstat.
Long-Term Efficacy of Berotralstat: The APeX-S Study
The APeX-S study was an open-label extension study that evaluated the long-term safety and efficacy of Berotralstat.[3][4] The key findings from this study are summarized below.
Data on Attack Rate Reduction
The following table presents the mean and median HAE attack rates for patients treated with Berotralstat over a 48-week period in the APeX-S study.
| Timepoint | Berotralstat 150 mg (n=73) | Berotralstat 110 mg (n=30) |
| Median Attacks/Month at Month 1 | 1.0 | 0.5 |
| Median Attacks/Month at Month 12 | 0.0 | 0.0 |
| Mean Attacks/Month at Baseline | 2.9 | 2.9 |
| Mean Attacks/Month at Month 12 | 1.0 | 1.3 |
| Data from the APeX-S interim analysis.[3] |
Quality of Life Improvements
The APeX-S study also demonstrated clinically meaningful improvements in quality of life scores, as measured by the Angioedema Quality of Life Questionnaire (AE-QoL), for patients receiving both doses of Berotralstat.[3][4]
Comparison with Other HAE Therapies
A variety of other therapies are used for the long-term prophylaxis of HAE. The following table provides a high-level comparison.
| Therapy Class | Examples | Mechanism of Action | Administration |
| Plasma Kallikrein Inhibitors (Oral) | Berotralstat | Inhibits plasma kallikrein | Oral, once daily |
| Plasma Kallikrein Inhibitors (Injectable) | Lanadelumab | Monoclonal antibody that inhibits plasma kallikrein | Subcutaneous injection |
| C1-Esterase Inhibitors | C1-INH (plasma-derived), Ruconest (recombinant) | Replaces deficient C1-esterase inhibitor | Intravenous infusion or subcutaneous injection |
| Androgens | Danazol | Increase C1-INH levels | Oral |
Experimental Protocols: APeX-S Study
Study Design: The APeX-S study was a phase 2, open-label, multicenter study.[3]
Participants: Eligible patients had a diagnosis of HAE due to C1 inhibitor deficiency.
Intervention: Patients received either 150 mg or 110 mg of Berotralstat orally once daily.
Primary Objective: To evaluate the long-term safety and tolerability of Berotralstat.
Secondary Objectives: To assess the long-term efficacy of Berotralstat in reducing the rate of HAE attacks and to evaluate its impact on quality of life.
Data Collection: Attack data was collected through daily patient diaries. Quality of life was assessed using the AE-QoL questionnaire at specified intervals.
The workflow for a typical long-term prophylactic HAE clinical trial is illustrated below.
Alternative Therapies for Diabetic Complications
While this compound is not being pursued for diabetic complications, a number of alternative and complementary therapies are explored for managing diabetes and its long-term effects. These include:
-
Herbal Remedies and Dietary Supplements: Cinnamon, fenugreek, bitter melon, alpha-lipoic acid, and chromium have been studied for their potential to improve glycemic control.[5][6][7]
-
Mind-Body Therapies: Yoga, tai chi, and meditation may contribute to better management of blood glucose levels.[6][8]
-
Acupuncture: This traditional Chinese medicine practice is sometimes used to manage pain associated with diabetic neuropathy.[7][8]
It is important to note that while some of these therapies show promise, the scientific evidence for their efficacy and safety is often limited, and they should not replace conventional medical treatment for diabetes.[7][8][9] Patients should always consult with their healthcare providers before starting any new treatment.
References
- 1. angioedemanews.com [angioedemanews.com]
- 2. mdpi.com [mdpi.com]
- 3. Long‐term safety and effectiveness of berotralstat for hereditary angioedema: The open‐label APeX‐S study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term safety and efficacy of once-daily berotralstat in patients with hereditary angioedema: APeX-S final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. The Role of Alternative Medicine in Managing Type 2 Diabetes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 8. Complementary and Alternative Medicine for Diabetes - Diabetes Canada [diabetes.ca]
- 9. Alternative therapies useful in the management of diabetes: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for Feniralstat (KVD-824)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Feniralstat (CAS: 2166320-76-7), a potent and selective kallikrein inhibitor.[1][2] Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.
Immediate Safety Concerns: Potential Hepatotoxicity
It is critical to be aware that a Phase 2 clinical trial for this compound (also known as KVD-824) was terminated due to observations of elevated liver enzymes in multiple participants.[3] This finding suggests a potential for hepatotoxicity. Therefore, all handling procedures must be conducted with the assumption that this compound is a liver toxicant. All personnel must be informed of this potential hazard before working with the compound.
Personal Protective Equipment (PPE)
Given the potential for hepatotoxicity and the likelihood of handling this compound as a powder, a comprehensive PPE strategy is mandatory to prevent inhalation, skin contact, and eye exposure.
| Protection Type | Required PPE | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of fine powder particles, which can lead to systemic exposure. A powered air-purifying respirator (PAPR) may be required for large-scale operations or in case of spills. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles provide a seal against fine particles. A face shield offers an additional layer of protection for the entire face from splashes or airborne powder. |
| Hand Protection | Double-gloving with nitrile gloves | Inner glove should be tucked under the lab coat sleeve, and the outer glove should be over the sleeve. Change gloves frequently, and immediately if contaminated. |
| Body Protection | Disposable solid-front lab coat with tight-fitting cuffs | To prevent contamination of personal clothing. The lab coat should be disposed of as hazardous waste after use. For larger quantities, a disposable suit may be necessary. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | To prevent contamination of footwear and subsequent spread of the compound outside the laboratory. |
Experimental Protocol: Handling this compound
This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
3.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. If the container is compromised, do not open it and consult your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled with the compound name, CAS number, and hazard warnings.
3.2. Weighing and Solution Preparation
-
Engineering Controls: All manipulations that may generate dust, such as weighing and preparing solutions, must be conducted in a certified chemical fume hood or a glove box.
-
Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are inside the fume hood.
-
Weighing: Carefully weigh the required amount of this compound powder. Use a microbalance if possible to minimize the quantity handled.
-
Dissolving: Add the solvent to the powder slowly to avoid splashing. This compound is soluble in DMSO.[2]
-
Cleaning: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
3.3. Handling of Solutions
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Transport: When transporting solutions, use a secondary container to prevent spills.
-
Use: When using solutions in experiments, ensure that all procedures are conducted in a manner that minimizes the generation of aerosols.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions Containing this compound | Collect in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated hazardous waste container lined with a plastic bag. |
| Contaminated PPE (e.g., gloves, lab coats) | Dispose of as hazardous waste in a designated container. |
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Logical Workflow for Handling Feniralstatdot
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
